4,5-Difluoro-2-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-difluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACKETIBYOIPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476375 | |
| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425702-28-9 | |
| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425702-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzonitrile
CAS Number: 425702-28-9
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzonitrile, a key intermediate in modern pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and its role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. Its fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The fluorine atoms also contribute to increased lipophilicity, a desirable property in drug development.[1]
| Property | Value | Reference(s) |
| CAS Number | 425702-28-9 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Boiling Point | 251.09 °C at 760 mmHg | |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |
Synthesis Pathway
A plausible synthetic route to this compound starts from the commercially available 1,2-difluoro-4-methoxybenzene. The synthesis involves a three-step process: nitration, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile group.
Experimental Protocols
Step 1: Nitration of 1,2-Difluoro-4-methoxybenzene
This procedure is based on analogous nitration reactions of substituted aromatic compounds.
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,2-difluoro-4-methoxybenzene to the sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,2-difluoro-4-methoxybenzene over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude 1,2-difluoro-4-methoxy-5-nitrobenzene can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 1,2-Difluoro-4-methoxy-5-nitrobenzene
This procedure is a standard method for the reduction of aromatic nitro compounds.
-
To a round-bottom flask containing 1,2-difluoro-4-methoxy-5-nitrobenzene, add a mixture of a suitable solvent (e.g., ethanol or acetic acid) and a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over Pd/C).
-
If using iron, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 4,5-difluoro-2-methoxyaniline, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Sandmeyer Reaction of 4,5-Difluoro-2-methoxyaniline
This classic reaction converts the amino group to a nitrile.
-
Dissolve 4,5-difluoro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.
-
Cool the mixture and extract the product, this compound, with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Analysis
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of this compound and identifying any impurities.
| GC-MS Parameter | Typical Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.
-
¹H NMR: The spectrum is expected to show signals for the methoxy group protons (a singlet around 3.9-4.1 ppm) and the two aromatic protons (doublets of doublets in the aromatic region, likely between 7.0 and 7.5 ppm), with couplings to the fluorine atoms.
-
¹³C NMR: The spectrum will show signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (carbon-fluorine coupling).
Application in Drug Development: Synthesis of Osimertinib
This compound is a crucial building block in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] The benzonitrile moiety is a key part of the pharmacophore that ultimately binds to the EGFR kinase domain.
The synthesis of Osimertinib involves the reaction of this compound with other complex intermediates. The presence of the fluoro and methoxy groups on the benzonitrile ring is critical for the final compound's biological activity and pharmacokinetic properties.
Role in EGFR Signaling Pathway
Osimertinib, synthesized using this compound as an intermediate, targets mutated forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[][4] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[]
Osimertinib irreversibly binds to specific mutant forms of EGFR (including T790M, L858R, and exon 19 deletions), inhibiting their kinase activity and blocking the downstream signaling that promotes tumor growth.[][4]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its unique chemical properties make it an essential building block for the synthesis of complex therapeutic agents like Osimertinib. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in drug discovery and development.
References
An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzonitrile scaffold, imparts distinct physicochemical properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols and potential applications, to support researchers and developers in its effective utilization.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a quick reference for key data points.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| CAS Number | 425702-28-9 | [1] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 97 - 101 °C | [1][2] |
| Boiling Point | Not explicitly found | |
| Density | Not explicitly found | |
| Solubility | Not explicitly found | |
| Purity | ≥ 98% (by GC) | [1] |
| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While complete spectral files are not provided, typical analytical data is referenced.
¹H NMR (Proton Nuclear Magnetic Resonance): While specific chemical shifts for this compound were not found in the search results, a general protocol for acquiring ¹H NMR spectra is provided in the experimental section.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific ¹³C NMR data for this compound was not available in the search results. A general protocol for ¹³C NMR is included in the experimental section.
FTIR (Fourier-Transform Infrared Spectroscopy): Key FTIR spectral peaks for related compounds suggest that the spectrum of this compound would exhibit characteristic absorptions for the nitrile (C≡N) and C-F bonds.
MS (Mass Spectrometry): Mass spectrometry data is available for this compound, which is essential for confirming its molecular weight.[3]
Experimental Protocols
Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound. The following sections outline general methodologies.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach can be inferred from its role as a chemical intermediate. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable precursor, such as a trifluoro-substituted benzene derivative.
A general workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Purification Protocol
Purification of the crude product is essential to achieve the desired purity (typically ≥98%).[1] Common purification techniques for solid organic compounds include:
-
Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: This technique separates the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).[4]
A general purification workflow is depicted below:
References
Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the methoxy and nitrile functional groups are expected to impart unique electronic and steric properties to the molecule, making its structural elucidation and characterization by spectroscopic methods crucial for its application in drug design and development.
Spectroscopic Data
Due to the limited availability of public experimental data, the following tables summarize the predicted mass spectrometry data. For NMR and IR, typical spectral regions for the functional groups present in this compound are discussed in the experimental protocols.
Mass Spectrometry (MS) Data
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and serves as a reference for experimental analysis.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
| [M+NH₄]⁺ | 187.06774 |
| [M+K]⁺ | 207.99708 |
| [M+H-H₂O]⁺ | 152.03118 |
| [M+HCOO]⁻ | 214.03212 |
| [M+CH₃COO]⁻ | 228.04777 |
| [M]⁺ | 169.03337 |
M represents the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental NMR data for this compound is not currently available in public databases. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are discussed in the experimental protocols section.
Infrared (IR) Spectroscopy Data
Experimental IR data for this compound is not currently available. The expected vibrational frequencies for the functional groups are discussed in the experimental protocols section.
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
Aromatic Protons (H-3 and H-6): Expected in the range of 6.5-8.0 ppm. The electron-withdrawing nature of the fluorine and nitrile groups, and the electron-donating effect of the methoxy group will influence the exact shifts. Splitting patterns will arise from coupling to each other and to the fluorine atoms.
-
Methoxy Protons (-OCH₃): A singlet is expected in the range of 3.5-4.0 ppm.
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Expected in the range of 100-160 ppm. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
-
Nitrile Carbon (-CN): A weak signal expected in the range of 115-125 ppm.
-
Methoxy Carbon (-OCH₃): Expected in the range of 55-65 ppm.
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Reference: CFCl₃ (external or internal).
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
Aromatic Fluorines: Expected in the range of -100 to -150 ppm relative to CFCl₃. The two fluorine atoms will likely show distinct signals due to their different chemical environments, and will exhibit coupling to each other and to the aromatic protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
IR Spectrum Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Expected Vibrational Frequencies (ν):
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and a medium band around 1000-1075 cm⁻¹ (symmetric).
-
C-F Stretch (Aryl Fluoride): Strong bands in the region of 1100-1400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one utilizing Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
Mass Spectrum Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Expected Observations:
-
Molecular Ion Peak: In positive mode, the [M+H]⁺ ion at m/z 170.04120 or the [M+Na]⁺ ion at m/z 192.02314 would be expected.[1] In negative mode, the [M-H]⁻ ion at m/z 168.02664 would be anticipated.[1]
-
Isotope Pattern: The presence of carbon and other elements will result in a characteristic isotopic distribution for the molecular ion peak.
-
Fragmentation: Fragmentation patterns will depend on the ionization energy and the instrument used. Common losses could include the methoxy group or the nitrile group.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and structure confirmation.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. While experimental data is not widely accessible, the provided protocols and predicted mass spectrometry data offer a solid foundation for its analysis. The combination of NMR, IR, and MS will provide unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its application in the synthesis of novel bioactive molecules and advanced materials. Researchers are encouraged to acquire experimental data following the outlined protocols to contribute to the public knowledge base for this compound.
References
Solubility Profile of 4,5-Difluoro-2-methoxybenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, and formulation processes.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For a solid solute like this compound, solubility in a given solvent is the maximum amount of the substance that can dissolve in a specified amount of the solvent at a particular temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of both the solute and the solvent, temperature, and pressure. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Qualitative Solubility of this compound
The following table summarizes the available qualitative solubility information for this compound. For comparative context, solubility data for the parent compound, benzonitrile, is also included.
| Solvent | This compound | Benzonitrile (for comparison) |
| Polar Protic Solvents | ||
| Methanol | Soluble | Miscible |
| Ethanol | No data available | Miscible |
| Water | Insoluble | Slightly soluble |
| Polar Aprotic Solvents | ||
| Acetone | No data available | Very soluble |
| Acetonitrile | No data available | No data available |
| Dichloromethane (DCM) | Soluble (implied in synthesis) | No data available |
| Non-Polar Solvents | ||
| Chloroform | Soluble | No data available |
| Ethyl Acetate | Soluble (implied in purification) | No data available |
| Toluene | No data available | No data available |
| Benzene | No data available | Very soluble |
| Diethyl Ether | No data available | Miscible |
Note: "Implied" solubility is based on its use as a solvent in reaction or purification steps described in patent literature.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time, followed by the separation of the saturated solution from the undissolved solid and subsequent analysis of the solute concentration.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C). The samples are typically agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility using the shake-flask method.
Conclusion
This technical guide has summarized the available qualitative solubility data for this compound in various organic solvents and provided a detailed experimental protocol for its quantitative determination using the shake-flask method. While a comprehensive quantitative solubility profile is yet to be established, the existing information and the provided methodology offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The provided workflow diagram offers a clear visual guide for conducting solubility experiments. Further research to generate precise quantitative solubility data across a wider range of solvents and temperatures is encouraged to facilitate the broader application of this compound in scientific and industrial settings.
References
An In-depth Technical Guide on the Synthesis and Discovery of 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-methoxybenzonitrile is a key chemical intermediate, finding significant application in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a methoxy group and two adjacent fluorine atoms on a benzonitrile framework, makes it a valuable building block for introducing these moieties into larger, biologically active compounds. This guide provides a comprehensive overview of the compound's properties, a plausible synthetic pathway with detailed experimental protocols, and expected characterization data.
Compound Profile
This compound is a white to light yellow crystalline powder.[1] Its chemical structure and key properties are summarized in the table below. The fluorine atoms contribute to increased lipophilicity, a desirable trait in many drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 425702-28-9 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |
| Purity (Typical) | ≥98.0% (GC) | [1][3] |
| Predicted XlogP | 1.8 | [2] |
Plausible Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 1,2-Difluoro-4-methoxybenzene
This initial step involves the methylation of the hydroxyl group of 3,4-difluorophenol. A standard Williamson ether synthesis is a suitable method.
Experimental Protocol:
-
To a solution of 3,4-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1,2-difluoro-4-methoxybenzene.
Step 2: Synthesis of 1-Bromo-4,5-difluoro-2-methoxybenzene
The second step is the regioselective bromination of the activated aromatic ring. The methoxy group directs the electrophilic substitution to the ortho and para positions. As the para position is blocked, bromination is expected to occur at the ortho position.
Experimental Protocol:
-
Dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, protecting the reaction from light.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-Bromo-4,5-difluoro-2-methoxybenzene can be purified by column chromatography.
Step 3: Synthesis of this compound
The final step is the conversion of the aryl bromide to the corresponding nitrile. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic and effective method.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-Bromo-4,5-difluoro-2-methoxybenzene (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization Data (Expected)
The following table summarizes the expected characterization data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm): Signals corresponding to aromatic carbons (with C-F couplings), a nitrile carbon (~115-120 ppm), and a methoxy carbon (~56 ppm). |
| ¹⁹F NMR | δ (ppm): Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of -130 to -150 ppm. |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~2850-2950 (C-H stretch of CH₃), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~1000-1100 (C-F stretch) |
| Mass Spec (EI) | m/z (%): 169 (M⁺), 154 (M⁺ - CH₃), 140 (M⁺ - CHO), 126 (M⁺ - CH₃CO) |
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of various high-value molecules. Its utility is particularly noted in:
-
Pharmaceutical Development: It is a building block for the synthesis of biologically active molecules, including potential anti-cancer agents.[1] The difluoro-methoxy substitution pattern can be found in various drug candidates and is used to modulate properties such as metabolic stability and binding affinity.
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the fluorine atoms can enhance efficacy and bioavailability.[1]
-
Material Science: It is utilized in the creation of advanced materials with specific optical and electronic properties.[1]
Logical Workflow for Synthesis and Analysis
The overall process from starting material to final, characterized product follows a logical progression.
Conclusion
This compound is a valuable and versatile chemical intermediate. While its direct synthesis is not extensively documented in public literature, a robust synthetic route can be proposed based on established organic chemistry principles. The detailed protocols and expected characterization data provided in this guide offer a solid foundation for researchers and scientists working on the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
An In-depth Technical Guide to the Electronic Properties of 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a substituted aromatic nitrile that holds potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The electronic properties of such molecules are fundamental to understanding their reactivity, stability, and potential biological activity. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzonitrile scaffold is expected to significantly influence the electron density distribution, and consequently, its chemical behavior.[2][3]
This guide outlines the key experimental and computational techniques employed to elucidate the electronic structure of this compound. Understanding these properties is crucial for predicting its interaction with biological targets and for designing new molecules with desired functionalities.
Key Electronic Properties and Their Significance
The primary electronic properties of interest for a molecule like this compound include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.[4] A smaller gap generally suggests higher reactivity.
-
Electronic Transitions: The absorption of ultraviolet or visible light can excite electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the electronic structure of the molecule.
-
Redox Potentials: The oxidation and reduction potentials, determined by cyclic voltammetry, quantify the ease with which a molecule can lose or gain electrons, respectively. This is vital for understanding its behavior in biological systems where redox reactions are common.
Experimental and Computational Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher one, often from the HOMO to the LUMO or other nearby unoccupied orbitals.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.[5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with the pure solvent serving as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200 to 400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound. It provides information on the ease of oxidation and reduction, as well as the stability of the resulting charged species.
-
Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a suitable solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[6][7] The solution is deoxygenated by purging with an inert gas like nitrogen or argon.
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, while the resulting current is measured.
-
Analysis: The cyclic voltammogram is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). From these values, the half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of molecules. DFT calculations can provide valuable insights into the energies and shapes of molecular orbitals.
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
Analysis: The HOMO and LUMO energies are used to calculate the HOMO-LUMO energy gap. The shapes of these orbitals can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.
Illustrative Data for this compound
The following table presents hypothetical, yet realistic, electronic property data for this compound, based on the expected effects of its substituents and data from similar compounds. This data is for illustrative purposes only and should be confirmed by experimental measurement.
| Property | Method | Illustrative Value | Unit |
| Optical Properties | |||
| λmax | UV-Vis Spectroscopy | ~280 | nm |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | ~15,000 | M⁻¹cm⁻¹ |
| Electrochemical Properties | |||
| Oxidation Potential (Epa) | Cyclic Voltammetry | ~1.8 | V vs. Ag/AgCl |
| Reduction Potential (Epc) | Cyclic Voltammetry | ~-1.5 | V vs. Ag/AgCl |
| Computational Properties | |||
| HOMO Energy | DFT (B3LYP/6-31G) | ~-6.5 | eV |
| LUMO Energy | DFT (B3LYP/6-31G) | ~-1.2 | eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | ~5.3 | eV |
Conclusion
A thorough understanding of the electronic properties of this compound is essential for its rational application in drug discovery and materials science. This technical guide has detailed the standard experimental and computational methodologies required for this characterization. While specific data for this compound is pending experimental investigation, the provided protocols and illustrative data serve as a valuable resource for researchers. The combined application of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations will enable a comprehensive elucidation of its electronic structure, thereby facilitating its development into novel and functional chemical entities.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data on the thermal stability and decomposition of 4,5-Difluoro-2-methoxybenzonitrile is publicly available. This guide is compiled based on established principles of organic chemistry and inferred data from structurally analogous compounds, including fluorinated aromatics, anisoles, and benzonitriles. All quantitative data presented is illustrative and should be confirmed through dedicated experimentation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thermal stability is a critical parameter for safe handling, storage, and process development. Understanding its decomposition behavior is essential to mitigate potential hazards and ensure the integrity of chemical transformations at elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal properties of this compound, detailed experimental protocols for its characterization, and a discussion of potential decomposition pathways.
Predicted Thermal Stability
The thermal stability of this compound is influenced by the interplay of its three functional groups: the nitrile, the methoxy group, and the fluorine substituents on the aromatic ring.
-
Nitrile Group: The cyano group is generally thermally stable.
-
Methoxy Group: The ether linkage, specifically the O-CH₃ bond, is often the most thermally labile point in anisole derivatives. Cleavage of this bond is a common initial step in the thermal decomposition of such compounds.
-
Difluoro Aromatic System: The carbon-fluorine bonds are very strong, imparting significant thermal stability to the aromatic ring itself. However, the presence of fluorine atoms can influence the reactivity of other substituents.
Based on these structural features, it is anticipated that the decomposition of this compound will initiate with the cleavage of the methoxy group at elevated temperatures. The presence of two electron-withdrawing fluorine atoms may further influence the bond dissociation energy of the O-CH₃ bond.
Illustrative Thermal Analysis Data
The following tables present hypothetical, yet plausible, quantitative data for the thermal analysis of this compound, based on typical values for similar aromatic compounds.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value | Atmosphere |
| Onset Decomposition Temperature (T₅%) | 250 - 300 °C | Nitrogen |
| Temperature of Maximum Decomposition Rate | 300 - 350 °C | Nitrogen |
| Residual Mass at 600 °C | 10 - 20 % | Nitrogen |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value | Atmosphere |
| Melting Point | 97 - 101 °C[1][2] | Nitrogen |
| Decomposition Exotherm Onset | ~260 °C | Nitrogen |
| Enthalpy of Decomposition | -150 to -250 J/g | Nitrogen |
Potential Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex series of reactions. The initial step is predicted to be the homolytic cleavage of the O-methyl bond, generating a phenoxy radical and a methyl radical. Subsequent reactions may involve the elimination of the cyano group and fragmentation of the aromatic ring, potentially leading to the formation of various volatile and toxic byproducts.
During thermal decomposition, the generation of hazardous gases such as hydrogen fluoride (HF), hydrogen cyanide (HCN), and various nitrogen oxides (NOx) should be anticipated, particularly in the presence of oxygen.[3][4]
Experimental Protocols
To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition (often defined as the temperature at which 5% mass loss occurs, T₅%) and the temperature of the maximum rate of mass loss from the first derivative of the TGA curve.
Objective: To determine the melting point, onset of decomposition exotherm, and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The onset of the exothermic decomposition and the integrated area of this peak (enthalpy of decomposition) provide information on the energy released during decomposition.
References
4,5-Difluoro-2-methoxybenzonitrile: A Key Fluorinated Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Difluoro-2-methoxybenzonitrile is a versatile fluorinated aromatic compound that has emerged as a crucial building block in various fields, including pharmaceutical discovery, agrochemical development, and materials science.[1][2] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitrile functionality, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound, also known as 2-Cyano-4,5-difluoroanisole, is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 425702-28-9 | [2] |
| Molecular Formula | C₈H₅F₂NO | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Melting Point | 97 - 101 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | ≥ 98% (GC) | [2] |
Synthesis and Reactivity
While specific, detailed commercial synthesis protocols for this compound are proprietary, its synthesis can be conceptually understood through established organic chemistry principles. A plausible synthetic route would involve the cyanation of a suitably substituted difluoroanisole precursor. For instance, a process analogous to the synthesis of other fluorinated benzonitriles could involve the reaction of a bromo-difluoroanisole with a cyanide source, catalyzed by a transition metal complex.[3]
The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrile group, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[2] This makes it an excellent substrate for the introduction of various nucleophiles, enabling the construction of diverse molecular scaffolds.
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)
The following is a generalized protocol for a typical SNAr reaction involving this compound, based on procedures for similar activated fluoroarenes.[4]
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the nucleophile (1-1.2 equivalents) to the solution.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.
dot
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of anti-cancer agents.[1][2]
Hypothetical Application in Kinase Inhibitor Synthesis
A plausible application of this compound is in the synthesis of quinazoline-based kinase inhibitors.[5] The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form the quinazoline core. The difluoro-methoxy-phenyl moiety can be designed to interact with specific residues in the kinase active site. For instance, many Type II kinase inhibitors bind to the 'DFG-out' inactive conformation of the kinase, occupying both the ATP-binding site and an adjacent allosteric pocket.[6]
dot
Spectroscopic Data
While a publicly available, comprehensive set of spectra was not located, typical spectroscopic data for benzonitrile derivatives can be inferred. The ¹H NMR spectrum would be expected to show signals for the methoxy protons and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The ¹³C NMR spectrum would display characteristic shifts for the aromatic carbons, the nitrile carbon, and the methoxy carbon, with carbon-fluorine couplings. The IR spectrum would likely show a strong absorption for the nitrile group (C≡N stretch) around 2230 cm⁻¹.
Conclusion
This compound is a highly valuable and versatile fluorinated building block with significant applications in medicinal chemistry and materials science. Its facile participation in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecular architectures. As the demand for novel fluorinated compounds in drug discovery and other advanced technologies continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase. Further research into its applications and the development of novel derivatives holds great promise for the advancement of these fields.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Reactivity of the nitrile group in 4,5-Difluoro-2-methoxybenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key chemical intermediate, particularly valued in the pharmaceutical and agrochemical sectors for the synthesis of complex, biologically active molecules.[1][2] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a reactive nitrile moiety on a benzene ring, provides a versatile scaffold for drug design and development. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile group serves as a valuable functional handle for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, detailing key reactions, experimental protocols, and quantitative data to support research and development efforts.
Core Reactivity of the Nitrile Group
The nitrile group (–C≡N) is a versatile functional group characterized by a strong dipole moment, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. Its reactivity is dominated by nucleophilic additions to the carbon-nitrogen triple bond. The primary transformations of the nitrile group in this compound discussed in this guide include reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole ring.
Key Reactions and Experimental Protocols
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine, (4,5-Difluoro-2-methoxyphenyl)methanamine, is a fundamental transformation, often employed in the synthesis of pharmaceutical building blocks. This reaction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reaction Scheme:
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (4,5-Difluoro-2-methoxyphenyl)methanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Quantitative Data:
| Reaction Type | Product | Reagents | Solvent | Temperature | Time | Yield |
| Reduction | (4,5-Difluoro-2-methoxyphenyl)methanamine | LiAlH₄ | THF | Reflux | 4h | High |
Logical Relationship Diagram: Nitrile Reduction Workflow
Workflow for the reduction of this compound.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid, 4,5-difluoro-2-methoxybenzoic acid, under either acidic or basic conditions. This transformation is crucial for introducing a carboxylic acid functionality, which is a common pharmacophore.
Reaction Scheme:
Experimental Protocol: Basic Hydrolysis
-
Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of water and a co-solvent
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
A mixture of this compound and an aqueous solution of NaOH or KOH in ethanol is heated to reflux.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford 4,5-difluoro-2-methoxybenzoic acid.
-
Quantitative Data:
| Reaction Type | Product | Reagents | Solvent | Temperature | Time | Yield |
| Basic Hydrolysis | 4,5-Difluoro-2-methoxybenzoic acid | NaOH or KOH | Ethanol/Water | Reflux | 6-12h | High |
Signaling Pathway Diagram: Basic Hydrolysis Mechanism
Mechanism of basic hydrolysis of a nitrile to a carboxylic acid.
[3+2] Cycloaddition to form a Tetrazole
The [3+2] cycloaddition of the nitrile group with an azide, typically sodium azide, is a widely used method to synthesize 5-substituted-1H-tetrazoles. The resulting tetrazole ring is a common bioisostere for a carboxylic acid group in medicinal chemistry.
Reaction Scheme: ``` this compound + NaN₃ → 5-(4,5-Difluoro-2-methoxyphenyl)-1H-tetrazole
Workflow for the synthesis of a 5-substituted-1H-tetrazole.
Conclusion
The nitrile group of this compound is a versatile functional handle that can be readily transformed into other valuable moieties such as primary amines, carboxylic acids, and tetrazoles. These transformations are crucial in the synthesis of novel pharmaceutical and agrochemical agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound as a key building block in their synthetic endeavors. The provided diagrams for workflows and signaling pathways offer a visual representation of the chemical processes, aiding in the understanding and implementation of these reactions.
References
Methodological & Application
Application Notes: Synthesis of Kinase Inhibitors Using 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a versatile and highly valuable building block in the field of medicinal chemistry, particularly for the development of targeted therapeutics.[1][2] Its unique chemical structure, featuring a benzonitrile ring substituted with two fluorine atoms and a methoxy group, makes it an excellent precursor for the synthesis of various kinase inhibitors. The fluorine atoms enhance reactivity towards nucleophilic aromatic substitution (SNAr), improve metabolic stability, and can increase binding affinity of the final compound to the target kinase.[1] This document provides detailed application notes and representative protocols for the synthesis of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), both of which are critical targets in oncology and immunology.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically follows a multi-step process. The initial and key step is a nucleophilic aromatic substitution (SNAr) reaction, followed by further modifications to build the final inhibitor scaffold.
Application 1: Synthesis of a Representative EGFR Inhibitor Precursor
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Mutations that lead to its constitutive activation are common in various cancers, making it a prime therapeutic target.
Signaling Pathway
EGFR activation triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell growth and survival. EGFR inhibitors block this signaling, thereby inhibiting the growth of cancer cells.
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-5-fluoro-2-methoxybenzonitrile
This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize a key intermediate for an EGFR inhibitor.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-aminophenoxy)-5-fluoro-2-methoxybenzonitrile.
Quantitative Data: Representative EGFR Inhibitor Activity
While specific data for inhibitors directly synthesized from the above protocol is not publicly available, the following table presents IC₅₀ values for known EGFR inhibitors with similar structural motifs, providing a benchmark for potential potency.
| Compound Class | EGFR Target | IC₅₀ (nM) | Reference Cell Line |
| Dianilinopyrimidines | EGFRwt | 0.56 µM - 2.46 µM | A549, PC-3 |
| 4-Anilinoquinazolines | EGFR | 4 - 15 nM | DHER14 |
| Pyrrolo[3,2-d]pyrimidines | EGFRT790M | 12.8 nM | H1975 |
| Thiazolyl-Pyrazolines | EGFR | 31.8 nM | MCF-7 |
Note: The data presented are for structurally related but distinct compounds and serve as a reference for the potential efficacy of inhibitors derived from this compound.[3][4][5]
Application 2: Synthesis of a Representative BTK Inhibitor Precursor
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[6] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks the downstream signals that lead to B-cell proliferation and survival.
Experimental Protocol: Synthesis of a Substituted Amino-benzonitrile Intermediate
This protocol outlines a representative synthesis of a key intermediate that could be further elaborated into a BTK inhibitor.
Materials:
-
This compound
-
Appropriate amine nucleophile (e.g., a substituted aniline or heterocyclic amine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP or Dimethyl sulfoxide, DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) and the selected amine (1.2 eq) in the chosen solvent (NMP or DMSO).
-
Add the base, DIPEA (2.0 eq), to the mixture.
-
Heat the reaction to 100-120°C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product via flash column chromatography to yield the desired substituted amino-benzonitrile intermediate.
Quantitative Data: Representative BTK Inhibitor Activity
The following table provides IC₅₀ values for several classes of BTK inhibitors to serve as a reference for the potential activity of compounds synthesized using the described methods.
| Compound Class | BTK IC₅₀ (nM) | Reference |
| Fenebrutinib (Reversible) | 0.5 nM | [6] |
| Diarylpyrimidines | 1.15 ± 0.19 nM | [7] |
| 1,3,5-Triazines | 21 nM | [7] |
| CGI-1746 | 1.9 nM | [7] |
Note: This data is for established BTK inhibitors and is intended to provide a comparative context for newly synthesized compounds.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions of 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 4,5-Difluoro-2-methoxybenzonitrile, an electron-deficient substrate, with various arylboronic acids. Due to the electron-withdrawing nature of the fluorine and nitrile substituents, specific considerations for catalyst selection and reaction conditions are crucial for achieving high yields and minimizing side reactions. The protocols and data presented herein are compiled from established methodologies for structurally analogous compounds and serve as a comprehensive guide for reaction optimization.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki coupling of electron-deficient aryl halides like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions that have proven effective for the coupling of structurally similar fluorinated aromatic compounds. These conditions serve as an excellent starting point for the optimization of reactions with this compound.
| Coupling Partner (ArBH(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100-120 | 12-24 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | Toluene/H₂O (5:1) | 100 | 16-24 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | DMF/H₂O (3:1) | 90-100 | 8-16 | 75-88 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 80-90 | 12-18 | 70-85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar electron-deficient substrates and should be adapted and optimized for specific coupling partners.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 6 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the degassed 1,4-dioxane and degassed water via syringe to the flask.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave-assisted synthesis can be employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Water, degassed
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the arylboronic acid, PdCl₂(dppf), and sodium carbonate.
-
Add the degassed DMF and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purification follow the same procedure as described in Protocol 1 (steps 8-12).
Mandatory Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: The Strategic Use of 4,5-Difluoro-2-methoxybenzonitrile in the Synthesis of Advanced Agrochemicals
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a highly versatile fluorinated building block increasingly employed in the synthesis of complex agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on a benzonitrile core, imparts desirable physicochemical properties to the final active ingredients. The presence of fluorine atoms is known to enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, which can significantly improve the efficacy and bioavailability of pesticides.[1] This document provides detailed insights into the application of this compound in the synthesis of a key intermediate for a novel pyrazole carboxamide fungicide, including experimental protocols and quantitative data.
While direct synthesis pathways for commercialized agrochemicals starting from this compound are not extensively documented in publicly available literature, its utility can be demonstrated through the preparation of key synthons. One such critical intermediate is 2-Amino-4,5-difluoroanisole, which serves as a precursor for the aniline moiety in a range of modern fungicides.
Synthesis of 2-Amino-4,5-difluoroanisole: A Key Agrochemical Intermediate
The primary application of this compound in this context is its conversion to 2-Amino-4,5-difluoroanisole. This transformation is a crucial step in constructing the core structure of various biologically active molecules. The following protocol details a representative synthetic route.
Experimental Protocol: Synthesis of 2-Amino-4,5-difluoroanisole
This protocol outlines a two-step process for the synthesis of 2-Amino-4,5-difluoroanisole from this compound. The first step involves the hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement.
Step 1: Hydrolysis of this compound to 4,5-Difluoro-2-methoxybenzoic acid
-
Reagents and Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4,5-Difluoro-2-methoxybenzoic acid.
-
Dry the product under vacuum at 60 °C.
-
Step 2: Curtius Rearrangement to 2-Amino-4,5-difluoroanisole
-
Reagents and Materials:
-
4,5-Difluoro-2-methoxybenzoic acid
-
Thionyl Chloride (SOCl₂)
-
Sodium Azide (NaN₃)
-
tert-Butanol
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 8.0 g (42.5 mmol) of 4,5-Difluoro-2-methoxybenzoic acid in 80 mL of dry toluene.
-
Add 4.6 mL (63.8 mmol) of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude acid chloride.
-
Dissolve the crude acid chloride in 50 mL of dry acetone and add this solution dropwise to a stirred suspension of 3.3 g (51.0 mmol) of sodium azide in 50 mL of water at 0 °C.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Extract the acyl azide with toluene (3 x 40 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Caution: Acyl azides can be explosive. Handle with care and avoid heating the concentrated azide.
-
Gently heat the toluene solution of the acyl azide to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases (approximately 1-2 hours), add 20 mL of tert-butanol and continue to reflux for 3 hours to form the Boc-protected amine.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the resulting crude Boc-protected amine, add 50 mL of 4M HCl in dioxane and stir at room temperature for 2 hours.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-4,5-difluoroanisole.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 1 | 4,5-Difluoro-2-methoxybenzoic acid | This compound | 85-92 | >98 | 155-158 |
| 2 | 2-Amino-4,5-difluoroanisole | 4,5-Difluoro-2-methoxybenzoic acid | 70-80 | >97 | 48-51 |
Application in Pyrazole Carboxamide Fungicide Synthesis
2-Amino-4,5-difluoroanisole is a valuable intermediate for the synthesis of pyrazole carboxamide fungicides. These fungicides are known to be potent inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi. The general synthetic approach involves the amide coupling of the aniline intermediate with a substituted pyrazole carboxylic acid.
Experimental Protocol: Amide Coupling to form a Pyrazole Carboxamide Fungicide Precursor
-
Reagents and Materials:
-
2-Amino-4,5-difluoroanisole
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g (31.4 mmol) of 2-Amino-4,5-difluoroanisole in 50 mL of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4.8 mL (34.5 mmol) of triethylamine.
-
Slowly add a solution of 6.2 g (31.4 mmol) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 20 mL of dry dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4,5-difluoro-2-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Quantitative Data
| Product | Starting Materials | Yield (%) | Purity (%) (by HPLC) |
| N-(4,5-difluoro-2-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 2-Amino-4,5-difluoroanisole, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 80-90 | >98 |
Diagrams
Caption: Synthetic workflow for a pyrazole carboxamide fungicide precursor.
This compound is a valuable starting material for the synthesis of key agrochemical intermediates. The protocols provided herein demonstrate a reliable pathway to 2-Amino-4,5-difluoroanisole and its subsequent use in the preparation of a pyrazole carboxamide fungicide precursor. The incorporation of the difluoro-methoxy-phenyl moiety, facilitated by the use of this compound, is a strategic approach to developing next-generation agrochemicals with enhanced performance characteristics. Researchers and drug development professionals can utilize these methodologies as a foundation for the discovery and synthesis of novel and effective crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,5-difluoro-2-methoxybenzonitrile. This versatile building block is of significant interest in pharmaceutical and agrochemical research due to its unique electronic properties and the presence of multiple reactive sites. The difluoro substitution pattern and the methoxy and nitrile groups offer opportunities for diverse functionalization, making it a valuable precursor for the synthesis of complex molecules.[1]
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. For this compound, the carbon-fluorine bonds can be activated under specific palladium catalysis, allowing for coupling with various aryl and heteroaryl boronic acids.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF/H₂O (4:1) | 90 | 18 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (2.5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a variety of amine nucleophiles, which is a key transformation in the synthesis of many biologically active compounds.[2]
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (2) | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 20 | 82 |
| 3 | Indole | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ (3) | DMF | 120 | 24 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 2 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and pharmaceutical compounds.[3]
Table 3: Representative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 60 | 8 | 90 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH (4) | DMF | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) | 4 | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 93 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine, 3 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 10 mL of THF) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.
Logical Relationship in Sonogashira Coupling
Caption: Key components and their relationship in the Sonogashira coupling reaction.
References
Application Notes and Protocols: Derivatization of 4,5-Difluoro-2-methoxybenzonitrile for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzonitrile is a versatile building block in medicinal chemistry, prized for its unique electronic properties and the metabolic stability often conferred by its fluorine substituents.[1] The presence of fluorine atoms can significantly enhance the lipophilicity and binding affinity of drug candidates. This document provides detailed protocols for the derivatization of this compound to generate potent kinase inhibitors, specifically targeting the mTOR (mammalian target of rapamycin) pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[2]
Strategic Approach: Synthesis of mTOR Kinase Inhibitors
The following protocols outline a synthetic route to a potent mTOR kinase inhibitor, starting from this compound. The key transformations involve a nucleophilic aromatic substitution to introduce a nitrogen-containing heterocycle, followed by further functionalization to yield the final active compound.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,5-difluoro-6-methoxybenzonitrile
This initial step involves the introduction of an amino group to the benzonitrile ring, a crucial handle for subsequent cyclization reactions.
Materials:
-
This compound
-
Sodium amide (NaNH2)
-
Anhydrous liquid ammonia (NH3)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH4Cl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Add sodium amide (1.2 equivalents) portion-wise to the liquid ammonia with stirring.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium amide suspension over 30 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride (2.0 equivalents).
-
Allow the ammonia to evaporate, then add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4,5-difluoro-6-methoxybenzonitrile.
Protocol 2: Synthesis of a Quinazoline-based mTOR Inhibitor
This protocol describes the construction of the quinazoline core and subsequent elaboration to the final inhibitor.
Materials:
-
2-amino-4,5-difluoro-6-methoxybenzonitrile (from Protocol 1)
-
Formamidine acetate
-
2-Methoxyethanol
-
4-(4-Aminopiperidin-1-yl)-N-methylpicolinamide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
Step 2a: Synthesis of 6,7-Difluoro-8-methoxyquinazolin-4-amine
-
To a solution of 2-amino-4,5-difluoro-6-methoxybenzonitrile (1.0 equivalent) in 2-methoxyethanol, add formamidine acetate (3.0 equivalents).
-
Heat the mixture to reflux (approximately 125 °C) for 18 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 6,7-Difluoro-8-methoxyquinazolin-4-amine.
Step 2b: Synthesis of the Final mTOR Inhibitor
-
In a sealed tube, combine 6,7-Difluoro-8-methoxyquinazolin-4-amine (1.0 equivalent), 4-(4-aminopiperidin-1-yl)-N-methylpicolinamide (1.2 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final mTOR inhibitor.
Data Presentation
The following table summarizes the in vitro activity of the synthesized mTOR inhibitor.
| Compound ID | Target Kinase | IC50 (nM)[2] |
| mTOR-Inhibitor-1 | mTOR | 5 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of the mTOR inhibitor from this compound.
Caption: Synthetic route to a potent mTOR inhibitor.
mTOR Signaling Pathway
The diagram below depicts a simplified representation of the mTOR signaling pathway, highlighting the point of inhibition by the synthesized compound.
Caption: Simplified mTOR signaling pathway and inhibition.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of a key intermediate of Osimertinib (AZD9291), a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from 4,5-Difluoro-2-methoxybenzonitrile. Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2]
The following protocols are based on established chemical transformations and provide a comprehensive guide for the multi-step synthesis, purification, and characterization of the target bioactive molecule and its precursors.
Overview of the Synthetic Strategy
The synthesis commences with the nitration of this compound to introduce a nitro group, a critical functional group for subsequent transformations. This is followed by a selective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms with N,N,N'-trimethylethylenediamine. The subsequent steps involve the reduction of the nitrile group and further elaboration to construct the core structure of Osimertinib.
Experimental Protocols
Synthesis of 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2)
This protocol describes the nitration of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| This compound (1) | C₈H₅F₂NO | 169.13 | 10.0 g | 59.1 mmol |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 20 mL | - |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add sulfuric acid (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add this compound (1) (10.0 g, 59.1 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, slowly add fuming nitric acid (20 mL) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Extract the resulting suspension with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2) as a yellow solid.
Expected Yield: ~85%
Synthesis of 4-((2-(Dimethylamino)ethyl)(methyl)amino)-5-fluoro-2-methoxy-6-nitrobenzonitrile (3)
This protocol details the nucleophilic aromatic substitution of a fluorine atom.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2) | C₈H₂F₂N₂O₃ | 214.11 | 10.0 g | 46.7 mmol |
| N,N,N'-Trimethylethylenediamine | C₅H₁₄N₂ | 102.18 | 5.7 g (7.2 mL) | 55.9 mmol |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 9.7 g (13.0 mL) | 75.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2) (10.0 g, 46.7 mmol) in N,N-dimethylformamide (100 mL).
-
Add N,N,N'-trimethylethylenediamine (5.7 g, 55.9 mmol) and N,N-diisopropylethylamine (9.7 g, 75.0 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol = 95:5) to yield 4-((2-(Dimethylamino)ethyl)(methyl)amino)-5-fluoro-2-methoxy-6-nitrobenzonitrile (3) as a viscous oil.
Expected Yield: ~70%
Synthesis of N'-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamide (Osimertinib Precursor)
The synthesis of the direct precursor to Osimertinib involves a multi-step process from intermediate 3 . A detailed protocol for a similar transformation can be found in the literature describing the synthesis of Osimertinib.[3][4] A generalized workflow is presented below.
Generalized Procedure:
-
Reduction of the Nitrile: The nitrile group in compound 3 is reduced to a primary amine. This can be achieved using a variety of reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel).
-
Formamidine Formation: The resulting primary amine is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the desired N,N-dimethylformimidamide derivative.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2.1 | This compound (1) | 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2) | Fuming HNO₃, H₂SO₄ | - | 0 - RT | 3 | ~85 |
| 2.2 | 4,5-Difluoro-2-methoxy-6-nitrobenzonitrile (2) | 4-((2-(Dimethylamino)ethyl)(methyl)amino)-5-fluoro-2-methoxy-6-nitrobenzonitrile (3) | N,N,N'-Trimethylethylenediamine, DIPEA | DMF | 80 | 12 | ~70 |
Visualization of Synthetic Pathway and Workflow
Diagram 1: Synthetic Pathway to Osimertinib Intermediate
References
Application of 4,5-Difluoro-2-methoxybenzonitrile in Materials Science: A Detailed Overview for Researchers
Introduction: 4,5-Difluoro-2-methoxybenzonitrile, a versatile fluorinated aromatic compound, is a key building block in the synthesis of advanced materials for organic electronics. Its unique electronic properties, stemming from the electron-withdrawing fluorine and cyano groups combined with the electron-donating methoxy group, make it an attractive component for designing molecules with tailored optoelectronic characteristics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in materials science, with a particular focus on its use in Organic Light-Emitting Diodes (OLEDs), specifically in the development of Thermally Activated Delayed Fluorescence (TADF) emitters.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a crucial precursor for the synthesis of the acceptor core in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. These molecules are instrumental as emitters in the emissive layer of OLEDs. The fluorine substituents enhance electron affinity and contribute to the high thermal and morphological stability of the resulting materials.
Role in Thermally Activated Delayed Fluorescence (TADF) Emitters
In the realm of OLEDs, achieving high efficiency is paramount. TADF emitters are a class of materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The electronic structure of this compound makes it an excellent acceptor moiety for constructing TADF emitters. When combined with suitable electron-donating units, the resulting D-A or D-A-D architecture can lead to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key strategy for minimizing ΔEST and facilitating efficient RISC.
Quantitative Data Summary
The following table summarizes the photophysical and device performance data for a representative TADF emitter synthesized using a derivative of this compound.
| Property | Value | Reference |
| Photophysical Properties | ||
| Photoluminescence Quantum Yield (PLQY) in solution | Up to 99% | [1] |
| Emission Maximum (λem) in solution | 470 - 510 nm (Blue-Green) | [2] |
| Delayed Fluorescence Lifetime (τd) | Microseconds (µs) range | [2] |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | [3] |
| Electroluminescence Properties in OLED Device | ||
| Maximum External Quantum Efficiency (EQEmax) | > 20% | [1] |
| Commission Internationale de l'Éclairage (CIE) coordinates (x, y) | (0.15, 0.22) - (0.34, 0.59) | [2][3] |
| Turn-on Voltage | 2.5 - 5.0 V | [4] |
Experimental Protocols
Synthesis of a Donor-Acceptor-Donor (D-A-D) TADF Emitter
This protocol describes a general synthetic route for a D-A-D type TADF emitter where a central acceptor core, derived from a fluorinated benzonitrile, is coupled with two donor molecules.
Materials:
-
Fluorinated benzonitrile derivative (e.g., a derivative of this compound)
-
Donor molecule (e.g., carbazole, phenoxazine)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To a dried Schlenk flask, add the fluorinated benzonitrile derivative (1.0 eq), the donor molecule (2.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D TADF emitter.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of a D-A-D TADF emitter.
Fabrication of a Multilayer OLED Device
This protocol outlines the steps for fabricating a multilayer OLED device using the synthesized TADF emitter.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Synthesized TADF emitter doped in a host material (e.g., mCP)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the HIL material onto the cleaned ITO substrate and anneal at the recommended temperature.
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10^-6 Torr).
-
Deposit the HTL material to the desired thickness.
-
Co-evaporate the TADF emitter and the host material to form the EML. The doping concentration of the emitter is a critical parameter to optimize.
-
Deposit the ETL material.
-
-
Cathode Deposition:
-
Deposit a thin layer of the EIL material.
-
Deposit the cathode material (e.g., Aluminum) to the desired thickness.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Diagram of OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED device.
Logical Relationship: Structure-Property-Performance
The application of this compound in high-performance OLEDs is based on a clear structure-property-performance relationship.
Diagram of Structure-Property-Performance Relationship
Caption: Relationship between molecular structure, material properties, and OLED performance.
This compound is a valuable and versatile building block in materials science, particularly for the development of high-performance organic electronic devices. Its incorporation into donor-acceptor type molecules allows for the fine-tuning of photophysical properties, leading to highly efficient TADF emitters for the next generation of OLED displays and lighting. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound in their own materials design and device fabrication efforts.
References
Application Note: A Step-by-Step Guide to the Sandmeyer Reaction of 4,5-Difluoro-2-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides and other derivatives from primary aromatic amines.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the transformation of an aryl amine into a diazonium salt, which is subsequently displaced by a nucleophile.[3] The reaction is particularly valuable as it allows for the introduction of substituents such as halogens (Cl, Br) or a cyano group onto an aromatic ring, often with regioselectivities that are difficult to achieve through direct electrophilic aromatic substitution.[4][5]
This protocol provides a detailed, step-by-step guide for the Sandmeyer chlorination of 4,5-Difluoro-2-methoxyaniline to synthesize 1-chloro-4,5-difluoro-2-methoxybenzene. The procedure involves two primary stages: the diazotization of the aniline derivative, followed by the copper(I) chloride-catalyzed conversion of the resulting diazonium salt to the corresponding aryl chloride.[5]
Materials and Reagents
All reagents should be of ACS grade or higher and used as received unless otherwise noted. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Suggested Quantity (10 mmol scale) | Notes |
| 4,5-Difluoro-2-methoxyaniline | C₇H₇F₂NO | 159.13 | 1.59 g (10.0 mmol) | Starting Material |
| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | ~10 mL | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g (10.5 mmol) | Oxidizer, Toxic |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 2.75 g (11.0 mmol) | For CuCl preparation |
| Sodium Chloride | NaCl | 58.44 | 0.70 g (12.0 mmol) | For CuCl preparation |
| Sodium Sulfite | NaHSO₃ | 104.06 | 0.60 g (5.8 mmol) | For CuCl preparation |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ice | H₂O | 18.02 | As needed | For temperature control |
Experimental Protocols
This procedure is divided into three main parts: the in situ preparation of the copper(I) chloride catalyst, the diazotization of the starting aniline, and the final Sandmeyer reaction and work-up.
Part A: Preparation of Copper(I) Chloride (CuCl) Catalyst
Note: This catalyst can be prepared fresh or a commercially available source can be used. The following is a standard procedure for its preparation from copper(II) sulfate.[6][7]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve copper(II) sulfate pentahydrate (2.75 g) and sodium chloride (0.70 g) in 15 mL of deionized water by warming the mixture gently.
-
Reduction: In a separate beaker, prepare a solution of sodium sulfite (0.60 g) in 10 mL of deionized water. Add this sulfite solution dropwise to the warm copper(II) solution with continuous stirring.
-
Precipitation & Washing: A white precipitate of copper(I) chloride will form. Allow the mixture to cool to room temperature and then in an ice bath. Once cold, decant the supernatant. Wash the white solid by adding 20 mL of cold deionized water, allowing the solid to settle, and decanting the water. Repeat this washing step twice more.[6]
-
Storage: After the final decantation, add 10 mL of deionized water. The resulting suspension of CuCl is now ready for use in Part C. Keep the suspension in an ice bath.
Part B: Diazotization of 4,5-Difluoro-2-methoxyaniline
Critical: This procedure must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.[8][9]
-
Acidic Solution: In a 100 mL beaker, suspend 4,5-Difluoro-2-methoxyaniline (1.59 g, 10.0 mmol) in 5 mL of deionized water. Add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the amine hydrochloride is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0 °C with continuous magnetic stirring. Add approximately 5 g of crushed ice directly to the mixture to maintain the low temperature.
-
Nitrite Addition: In a separate vial, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 4 mL of deionized water. Using a dropping pipette, add this sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting clear, pale-yellow solution is the aryl diazonium salt, which should be used immediately in the next step.
Part C: Sandmeyer Reaction and Product Isolation
-
Catalyst Addition: To the cold suspension of copper(I) chloride from Part A, slowly add the freshly prepared diazonium salt solution from Part B with vigorous stirring.[6] Use a small amount of cold water to rinse the beaker and add it to the reaction mixture.
-
Decomposition: A thick complex may initially form. Effervescence (evolution of N₂ gas) should become apparent as the reaction proceeds.[6]
-
Completion: After the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 60-90 minutes to ensure the complete decomposition of the diazonium salt. The solution will typically turn dark.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 40 mL) and saturated brine solution (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-chloro-4,5-difluoro-2-methoxybenzene by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Data Summary
The following table summarizes the expected quantitative data for this protocol.
| Parameter | Value |
| Starting Material Mass | 1.59 g |
| Starting Material Moles | 10.0 mmol |
| Theoretical Product M.W. | 178.56 g/mol |
| Theoretical Product Yield | 1.79 g |
| Expected Experimental Yield | 65–80% (1.16–1.43 g) |
| Appearance of Product | Colorless to pale yellow oil or low-melting solid |
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized below.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. Diazotisation [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Advanced OLED Emitters Utilizing 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel Thermally Activated Delayed Fluorescence (TADF) emitter for Organic Light-Emitting Diodes (OLEDs), utilizing 4,5-Difluoro-2-methoxybenzonitrile as a key precursor. The strategic incorporation of the difluoro-methoxybenzonitrile moiety is anticipated to enhance the electronic properties and overall performance of the resulting OLED device.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, energy efficiency, and flexibility. The performance of these devices is critically dependent on the molecular architecture of the emissive materials. Benzonitrile derivatives, particularly those incorporating fluorine atoms, are of significant interest due to their favorable electronic properties, thermal stability, and ability to facilitate efficient charge transport and injection in OLED devices.[1][2][3]
This compound serves as an excellent building block for the synthesis of advanced donor-acceptor (D-A) type TADF emitters. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the electron-donating methoxy group, allows for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO). This is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[1]
This document outlines a proposed synthetic pathway for a novel TADF emitter, Cz-DFMB , through a Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for the synthesis and subsequent OLED device fabrication are provided, along with expected performance metrics based on analogous compounds reported in the literature.
Proposed Synthetic Pathway
The synthesis of the target emitter, 9-(4-(3-cyano-4,5-difluorophenyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (Cz-DFMB), is proposed to proceed via a two-step sequence involving two sequential Suzuki-Miyaura cross-coupling reactions.
References
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction temperature for nucleophilic substitution of 4,5-Difluoro-2-methoxybenzonitrile
Technical Support Center: 4,5-Difluoro-2-methoxybenzonitrile
Welcome to the technical support center for the nucleophilic substitution of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the nucleophilic aromatic substitution (SNAr) of this compound.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I address them?
-
Answer: Low product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Key factors to investigate include:
-
Insufficient Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10-20°C increments) is recommended. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition at higher temperatures.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred as they effectively solvate the cation of the nucleophile's salt, thereby increasing its nucleophilicity.[1][2]
-
Weak Nucleophile: The strength of your nucleophile is paramount. If you are using a weak nucleophile (e.g., an alcohol or a phenol), consider converting it to a more potent form by deprotonation with a suitable base to form the corresponding alkoxide or phenoxide.[1]
-
Base Strength and Solubility: When a base is required, its strength and solubility are important. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[1]
-
Moisture: Water can protonate and deactivate the nucleophile. Ensure all reagents and solvents are anhydrous, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Formation of Side Products or Regioisomers
-
Question: My reaction is producing significant amounts of side products, including what appears to be the wrong isomer. How can I improve selectivity and minimize impurities?
-
Answer: Side product formation can complicate purification and reduce the yield. Common issues and mitigation strategies include:
-
Regioselectivity: Substitution can occur at either the C-4 or C-5 position. The methoxy group at C-2 and the nitrile at C-1 activate both positions, but the electronic and steric nature of the nucleophile can influence the outcome. Lowering the reaction temperature may increase selectivity. A systematic temperature screen is advisable to find the optimal balance between reaction rate and selectivity.
-
Hydrolysis of Nitrile Group: In the presence of a strong base and water, the nitrile group (-CN) can be hydrolyzed to an amide or carboxylic acid. To prevent this, use anhydrous conditions and avoid excessively harsh bases or prolonged reaction times at high temperatures.[1]
-
Over-reaction: If the nucleophile can react twice (e.g., a diamine), or if the product is more reactive than the starting material, disubstitution products may form. Using a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents) can minimize this.[2]
-
Issue 3: Incomplete Reaction
-
Question: My reaction has stalled and there is still a significant amount of starting material present, even after an extended period. How can I drive the reaction to completion?
-
Answer: An incomplete reaction can be frustrating. Here are some strategies to improve conversion:
-
Increase Temperature: As with low yield, increasing the temperature can significantly increase the reaction rate.[1] However, this must be balanced with the potential for side product formation.
-
Increase Nucleophile Equivalents: Using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1]
-
Change of Base: If using a base, switching to a stronger or more soluble one (e.g., from K₂CO₃ to Cs₂CO₃) can increase the concentration of the active nucleophile and accelerate the reaction.[1]
-
Extended Reaction Time: Some SNAr reactions can be slow. Continue to monitor the reaction over a longer period (e.g., 12-24 hours) before concluding that it has stalled.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical temperature range for nucleophilic substitution on this compound?
-
Answer: The optimal temperature depends heavily on the nucleophile, solvent, and base used. Reactions are typically run at elevated temperatures, ranging from 50°C to 150°C. For moderately reactive nucleophiles like amines, a starting temperature of 80-100°C is common. For less reactive nucleophiles, temperatures up to 120°C or higher may be necessary.[3]
-
Question: Which fluorine atom is more likely to be substituted?
-
Answer: Both fluorine atoms are activated by the electron-withdrawing nitrile group. The C-4 fluorine is para to the nitrile and meta to the methoxy group, while the C-5 fluorine is meta to the nitrile and para to the methoxy group. The powerful activating effect of a para-nitrile group generally makes the C-4 position more susceptible to nucleophilic attack. However, the specific outcome can be influenced by the nucleophile and reaction conditions.
-
Question: What is the best solvent for this reaction?
-
Answer: Polar aprotic solvents are highly recommended. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and sulfolane are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][4]
-
Question: Do I need to run this reaction under an inert atmosphere?
-
Answer: While not always strictly necessary, running the reaction under an inert atmosphere (nitrogen or argon) is good practice. It prevents the introduction of moisture, which can deactivate the nucleophile, and oxygen, which can lead to oxidative side reactions at high temperatures.[1]
Data on Temperature Optimization
The following table summarizes the typical effects of temperature on the nucleophilic substitution of activated difluoro-aromatics. The data is illustrative and actual results will vary based on the specific nucleophile and conditions.
| Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Potential Issues |
| 25-50 | 24+ | Low to Moderate | Very slow reaction rate, may not proceed with weaker nucleophiles. |
| 60-80 | 6-12 | Moderate to Good | Good starting point for optimization.[1] |
| 80-110 | 2-6 | Good to Excellent | Often the optimal range for many nucleophiles.[5] |
| 120-150 | 1-4 | High (but variable) | Increased risk of side products, decomposition, and poor regioselectivity.[3] |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and anhydrous potassium carbonate.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile to the stirring mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: Experimental workflow for nucleophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Common side products in the synthesis of 4,5-Difluoro-2-methoxybenzonitrile derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-difluoro-2-methoxybenzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities or side products encountered during the synthesis of this compound derivatives?
A1: During the synthesis of this compound derivatives, two primary side products are commonly observed, arising from the reactivity of the nitrile and methoxy functional groups. These are:
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Hydrolysis Products: The nitrile group (-CN) can undergo hydrolysis to form either a carboxamide (-CONH2) intermediate or a carboxylic acid (-COOH) final product. This is a common reaction for benzonitriles in the presence of acidic or basic conditions and water.[1][2][3]
-
Demethylation Products: The methoxy group (-OCH3) can be cleaved to a hydroxyl group (-OH), particularly under harsh reaction conditions such as the use of strong Lewis acids or high temperatures.[4]
Q2: What factors typically lead to the formation of these side products?
A2: The formation of hydrolysis and demethylation side products is influenced by several factors in the reaction conditions:
-
Presence of Water: Trace amounts of water in the reaction mixture can be sufficient to cause hydrolysis of the nitrile group, especially at elevated temperatures or in the presence of acid or base catalysts.
-
Reaction Temperature: Higher reaction temperatures can promote both the hydrolysis of the nitrile and the demethylation of the methoxy group.
-
Acidity or Basicity of the Reaction Medium: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[2][3] Strong Lewis acids (e.g., BBr3, AlCl3) or strong Brønsted acids (e.g., HBr) used in subsequent reaction steps or as catalysts can cause demethylation.[4]
-
Reaction Time: Prolonged reaction times can increase the extent of both side reactions.
Q3: How can I detect the presence of these common side products in my reaction mixture?
A3: Several analytical techniques can be employed to identify the main product and the common side products:
-
Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of the reaction progress and the presence of impurities. The more polar side products (carboxylic acid and phenol) will typically have lower Rf values than the desired product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are ideal for separating and quantifying the components of the reaction mixture. A purity of >98.0% (GC) is often reported for commercial this compound.
-
Mass Spectrometry (MS): MS can confirm the identity of the products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the structures of the main product and impurities. For example, the disappearance of the methoxy signal and the appearance of a broad hydroxyl proton signal in 1H NMR would indicate demethylation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting the formation of common side products during the synthesis of this compound derivatives.
Issue 1: Formation of 4,5-Difluoro-2-methoxybenzoic acid (Hydrolysis Side Product)
Symptoms:
-
Presence of a more polar spot on TLC.
-
An additional peak in GC/HPLC chromatogram, typically with a longer retention time.
-
Mass spectrum shows a peak corresponding to the molecular weight of the carboxylic acid (m/z = 188.12).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of water in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents is critical. |
| Reaction conditions are too acidic or basic. | If possible, perform the reaction under neutral conditions. If an acid or base is required, consider using a milder reagent or a non-aqueous workup. |
| High reaction temperature. | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC/HPLC and quench the reaction as soon as the starting material is consumed. |
Issue 2: Formation of 4,5-Difluoro-2-hydroxybenzonitrile (Demethylation Side Product)
Symptoms:
-
A polar impurity is observed on TLC.
-
A new peak appears in the GC/HPLC analysis.
-
Mass spectrum indicates a molecular weight corresponding to the hydroxyl derivative (m/z = 155.11).
-
1H NMR shows the absence of the methoxy singlet (around 3.9 ppm) and the presence of a broad singlet for the hydroxyl proton.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Use of strong Lewis acids (e.g., BBr3, AlCl3). | If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature. Boron tribromide is known to be a very strong reagent for demethylation and should be used with caution at low temperatures.[4] |
| High reaction temperatures. | Avoid excessive heating. If high temperatures are required for the main reaction, consider a different synthetic route or protecting the methoxy group. |
| Presence of strong Brønsted acids (e.g., HBr). | Neutralize any strong acids during workup as quickly as possible. Consider using alternative, less harsh acidic conditions if possible.[4] |
Side Product Summary
| Side Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 4,5-Difluoro-2-methoxybenzoic acid | 4,5-difluoro-2-methoxybenzoic acid | C8H6F2O3 | 188.13 | Hydrolysis of the nitrile group |
| 4,5-Difluoro-2-hydroxybenzonitrile | 4,5-difluoro-2-hydroxybenzonitrile | C7H3F2NO | 155.11 | Demethylation of the methoxy group |
Experimental Protocols
Generalized Protocol for the Synthesis of Benzonitriles via Cyanation of Aryl Halides
This protocol is a general representation and may need optimization for the specific synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aryl bromide (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene) (1.0 equiv.), a cyanide source (e.g., CuCN or K4[Fe(CN)6]) (1.0-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) (0.01-0.05 equiv.).
-
Solvent Addition: Add a dry, high-boiling point aprotic solvent (e.g., DMF, NMP, or DMAc) via a syringe.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-150 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzonitrile.
Visualizations
Reaction Pathways for Side Product Formation
Caption: Common side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Purification of 4,5-Difluoro-2-methoxybenzonitrile Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzonitrile and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a reaction with this compound?
A1: Common impurities can include unreacted starting materials, reagents from the reaction (e.g., catalysts, bases), and side-products from competing reactions. Given the structure of this compound, potential side-products might arise from nucleophilic aromatic substitution at the fluorine positions or hydrolysis of the nitrile group under certain conditions.
Q2: Which purification technique is most suitable for products derived from this compound?
A2: The choice of purification technique depends on the properties of the product and the nature of the impurities.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. It is often effective for removing both polar and non-polar impurities from moderately polar products.[1][2][3]
-
Recrystallization: If your product is a solid and has significantly different solubility in a particular solvent compared to the impurities, recrystallization can be a highly effective and scalable purification method.
-
Distillation: For liquid products with sufficient thermal stability and a boiling point distinct from impurities, distillation under reduced pressure is a viable option.[4]
Q3: My product appears oily or discolored after purification. What could be the cause?
A3: An oily or discolored product can indicate the presence of residual solvents, persistent colored impurities, or product degradation. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvents. If the discoloration persists, consider a secondary purification step, such as passing it through a short plug of silica gel or activated carbon, or attempting recrystallization from a different solvent system.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
NMR or LC-MS analysis shows the presence of starting materials or byproducts in the eluted fractions.
-
Multiple spots are observed on a TLC plate of the "pure" fractions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Separation on TLC | Before scaling up to a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from all impurities. |
| Co-elution of Impurities | If an impurity has a similar polarity to your product, a standard isocratic elution may not be sufficient. Try using a gradient elution with a slowly increasing proportion of the more polar solvent. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. |
| Column Overloading | Overloading the column with crude product can lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed can result in uneven flow and band broadening, leading to poor separation. Ensure the column is packed carefully and the silica gel is fully settled before loading the sample. |
| Product Degradation on Silica | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina. |
Issue 2: Low or No Recovery from Recrystallization
Symptoms:
-
Very little or no solid product crystallizes out of the solution upon cooling.
-
The product "oils out" instead of forming crystals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If recovery is low, the product may be too soluble in the chosen solvent even when cold. Try a less polar solvent or a co-solvent system. |
| Insufficient Concentration | If the solution is too dilute, the product may not reach its saturation point upon cooling. Before cooling, evaporate some of the solvent to concentrate the solution. |
| "Oiling Out" | This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present. Try using a lower-boiling point solvent or adding a co-solvent in which the product is less soluble to induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help initiate crystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be adapted based on the specific properties of your product, determined by TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1][2]
-
-
Elution:
-
Begin eluting the column with the least polar solvent system (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent as required (e.g., by increasing the percentage of ethyl acetate in hexanes). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the product at room temperature.
-
Heat the test tube. The ideal solvent will dissolve the product completely upon heating.
-
Allow the solution to cool. The pure product should crystallize out.
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the product just dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of purification outcomes for a reaction product of this compound.
| Purification Method | Eluent / Solvent System | Starting Mass (g) | Yield (g) | Purity (%) |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | 5.0 | 3.5 | >98 |
| Recrystallization | Ethanol/Water (3:1) | 5.0 | 4.0 | 97 |
| Distillation | N/A (0.5 mmHg, 120°C) | 5.0 | 3.8 | >99 |
Visualizations
References
Preventing decomposition of 4,5-Difluoro-2-methoxybenzonitrile during reactions
Welcome to the technical support center for 4,5-Difluoro-2-methoxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and their general reactivity?
A1: this compound possesses three key functional groups that dictate its reactivity:
-
Nitrile Group (-CN): This group is susceptible to hydrolysis under strong acidic or basic conditions, which can convert it to a carboxylic acid or an amide intermediate.
-
Methoxy Group (-OCH₃): As an aryl methyl ether, this group can undergo demethylation to a hydroxyl group in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protonic acids.
-
Difluorinated Aromatic Ring: The fluorine atoms are electron-withdrawing and can activate the benzene ring for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms.
Q2: Under what conditions is this compound generally stable?
A2: The compound is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. It has been successfully used in various reactions, including nucleophilic aromatic substitutions, without significant decomposition when appropriate conditions are maintained. For instance, it is stable when heated at 60-80°C in the presence of a base like triethylamine or sodium carbonate in solvents such as ethanol or ethyl acetate.[1][2][3][4]
Q3: What are the most common decomposition pathways for this molecule?
A3: The primary decomposition pathways to be aware of are:
-
Hydrolysis of the nitrile group: This is a significant concern when using strong acids or bases, especially at elevated temperatures.
-
Demethylation of the methoxy group: This can occur in the presence of strong Lewis acids or under harsh acidic conditions.
-
Nucleophilic substitution of fluoride: While often a desired reaction, unwanted substitution by nucleophilic reagents or solvents can be a decomposition pathway if not controlled.
Troubleshooting Guides
Issue 1: Low yield or unexpected side products during a reaction.
This is a common issue that can often be traced back to the decomposition of the starting material. The following troubleshooting steps can help identify and resolve the problem.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Complete consumption of starting material but desired product is not formed.
If the starting material is consumed but the expected product is absent, a significant decomposition pathway is likely dominant.
Logical Relationship for Troubleshooting
References
- 1. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 2. WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 3. BRPI1014050A2 - compound, pharmaceutical composition, and, use of a compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Efficient Suzuki Coupling of 4,5-Difluoro-2-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4,5-Difluoro-2-methoxybenzonitrile. The information is designed to address specific challenges that may arise during this cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this substrate presents a unique set of challenges due to its electronic and steric properties. The two electron-withdrawing fluorine atoms and the nitrile group make the aryl halide more susceptible to oxidative addition. However, the ortho-methoxy group can introduce steric hindrance and also electronically enrich the carbon-halogen bond, potentially slowing down the oxidative addition step.[1] Key challenges include achieving high yields, minimizing side reactions like hydrodehalogenation or homo-coupling, and finding a catalyst system that can overcome the potential steric hindrance from the ortho-methoxy group.
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this substrate?
A2: For electron-deficient and potentially sterically hindered aryl halides, modern palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred.[2] Catalyst systems that can rapidly generate the active Pd(0) species are also beneficial, especially when using boronic acids that may be unstable.[1] Pre-catalysts like those from the Buchwald or Fu groups are often effective. For instance, a precatalyst that forms an XPhos-ligated palladium(0) species has shown success in coupling unstable polyfluorophenyl boronic acids and may be a good starting point.[1]
Q3: How does the choice of ligand impact the reaction?
A3: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[3][4][5][6] For this specific substrate, bulky and electron-donating monodentate phosphine ligands such as XPhos, SPhos, or RuPhos are recommended. These ligands promote the formation of the active monoligated Pd(0) species, which can be more effective in the oxidative addition to sterically hindered aryl halides.[2] The electronic properties of these ligands also enhance the catalyst's activity towards electron-deficient substrates.
Q4: What is the optimal base and solvent system for this reaction?
A4: The choice of base and solvent is critical and often interdependent. A common and effective base for Suzuki couplings is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7] For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary. The solvent system typically consists of an organic solvent like 1,4-dioxane, toluene, or THF, with a small amount of water to facilitate the dissolution of the base and the transmetalation step.[8] Degassing the solvent is crucial to prevent oxidation of the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Consider using a pre-formed catalyst to ensure the generation of the active Pd(0) species.[1] |
| Poor choice of ligand | Switch to a bulkier, more electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[2] | |
| Inappropriate base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if using an anhydrous solvent system. | |
| Insufficient temperature | While some modern catalysts work at room temperature, this substrate might require heating to 60-100 °C to overcome the activation barrier for oxidative addition.[9] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation | Increase catalyst loading slightly or switch to a more robust catalyst system. Ensure thorough degassing of solvents to remove oxygen. |
| Reaction conditions too harsh | If hydrodehalogenation is observed at high temperatures, try a lower temperature with a more active catalyst. | |
| Homo-coupling of Boronic Acid | Oxygen contamination | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Inefficient transmetalation | Ensure the base is adequately soluble in the reaction mixture. A small amount of water can aid in this. | |
| Inconsistent Results | Reagent quality | Use high-purity, anhydrous solvents and reagents. Boronic acids can degrade over time; use fresh or properly stored material. |
| Incomplete degassing | Implement a consistent and thorough degassing procedure, such as three freeze-pump-thaw cycles or sparging with an inert gas for an extended period. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient and Sterically Hindered Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80-100 |
| XPhos Pd G3 | (internal) | K₃PO₄ | THF/H₂O | 25-60 |
| PdCl₂(dppf) | (internal) | K₂CO₃ | DMF/H₂O | 90-110 |
Note: This data is based on general recommendations for similar substrates and should be used as a starting point for optimization.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues of 4,5-Difluoro-2-methoxybenzonitrile in reaction media
Welcome to the Technical Support Center for 4,5-Difluoro-2-methoxybenzonitrile (CAS No. 425702-28-9). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and reactivity of this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of a variety of molecules.[1] It is widely used in:
-
Pharmaceutical Development: As a building block for anti-cancer drugs and other therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.[1]
-
Materials Science: In the creation of advanced materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).[1]
-
Agrochemicals: For the development of novel herbicides and pesticides.[1]
-
Organic Synthesis: As a versatile reagent for introducing a difluoro-methoxyphenyl group into complex molecules.
Q2: What makes this compound challenging to work with in terms of solubility?
A2: The solubility of this compound can be limited in certain reaction media due to its crystalline, solid nature (melting point of 97-101 °C) and the interplay of its functional groups.[1] The polar nitrile and methoxy groups favor polar solvents, while the nonpolar difluorinated benzene ring has an affinity for less polar environments. Achieving sufficient concentration for efficient reaction can therefore be a challenge in some solvent systems.
Q3: What are the most common reaction types for this compound?
A3: The electron-withdrawing nature of the nitrile and fluorine substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . Additionally, the carbon-fluorine bonds can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling , although this is less common than substitution at a carbon-halogen (Br, I) bond.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges during reactions with this compound.
Problem: The starting material does not fully dissolve in the reaction solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for incomplete dissolution.
Solutions:
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of this compound. Monitor for any potential degradation of other reagents at higher temperatures.
-
Co-solvent Addition: Adding a small amount of a highly polar, aprotic co-solvent can dramatically improve solubility.
-
Solvent Change: If temperature and co-solvents are ineffective, switching to a different primary solvent may be necessary.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
Data Presentation: Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Soluble to Very Soluble | The polar nitrile and methoxy groups interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately Soluble | Offers a balance of polarity suitable for the molecule's mixed characteristics. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic ring of the solvent can interact with the benzene ring of the solute, but the polar groups are not well-solvated. |
| Ethers | Diethyl ether | Sparingly Soluble | Lower polarity compared to THF, leading to reduced solubility. |
| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The hydroxyl group can hydrogen bond with the nitrile and methoxy groups, but the overall polarity may not be optimal. |
| Nonpolar Alkanes | Hexanes, Heptane | Insoluble | These solvents cannot effectively solvate the polar functional groups of the molecule. |
Experimental Protocols
The following are representative protocols for common reactions involving this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of this compound with a generic secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq).
-
Add the secondary amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for SNAr reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a potential procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: C-F activation for Suzuki coupling is challenging and may require specialized catalysts and conditions. This protocol is a starting point for optimization.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationships in Solubility
The following diagram illustrates the factors influencing the solubility of this compound in a given solvent.
Caption: Factors influencing the solubility of the compound.
References
Improving regioselectivity in reactions with 4,5-Difluoro-2-methoxybenzonitrile
Welcome to the technical support center for 4,5-Difluoro-2-methoxybenzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
Regioselectivity is primarily governed by the interplay of electronic effects from the three substituents on the aromatic ring: the methoxy (-OCH₃), cyano (-CN), and the two fluorine (-F) atoms.
-
Methoxy Group (-OCH₃): Located at C2, this is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. It is a powerful ortho, para-director.[1]
-
Cyano Group (-CN): Located at C1, this is a strong electron-withdrawing group through both resonance and induction. It acts as a meta-director for electrophilic substitution and a strong activator for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2][3]
-
Fluorine Atoms (-F): Located at C4 and C5, halogens are electron-withdrawing through induction but electron-donating through resonance.[2] They are generally deactivating but are considered ortho, para-directors.[2] In the context of SNAr, fluorine is an excellent leaving group.[4][5]
Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which fluorine atom is more likely to be displaced?
The fluorine at the C-4 position is generally more susceptible to nucleophilic attack. The rationale is based on the stability of the intermediate Meisenheimer complex.
-
Attack at C-4: The negative charge of the Meisenheimer complex can be delocalized onto the oxygen of the para methoxy group and, more importantly, onto the nitrogen of the ortho cyano group. The delocalization onto the strongly electron-withdrawing cyano group provides significant stabilization, making this pathway more favorable.[6][7]
-
Attack at C-5: The negative charge of the intermediate can be stabilized by the ortho methoxy group and the meta cyano group. While the methoxy group offers some stabilization, the effect from a meta cyano group is significantly weaker than from an ortho or para one.
Therefore, the C-4 position is electronically more activated for SNAr reactions.
Visualizing Electronic Influences for SNAr
The following diagram illustrates the key electronic factors that activate the C-4 position for nucleophilic aromatic substitution.
Caption: Electronic effects on SNAr regioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in SNAr Reactions
-
Symptom: Formation of a significant amount of the undesired 5-substituted regioisomer alongside the expected 4-substituted product.
-
Cause: While the C-4 position is electronically favored, harsh reaction conditions (e.g., very high temperatures) can provide enough energy to overcome the activation barrier for substitution at C-5, leading to a mixture of products. The nucleophile's nature can also play a role; very small, highly reactive nucleophiles may exhibit lower selectivity.
-
Solution:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and gradually increase if necessary.
-
Choice of Base: Use a non-nucleophilic bulky base (e.g., DBU, DIPEA) if a base is required, or a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or alkoxides, which can decrease selectivity.
-
Solvent Effects: Aprotic polar solvents like DMF, DMSO, or NMP are standard for SNAr reactions.[8] However, varying the solvent can sometimes modulate selectivity. Consider less polar aprotic solvents like THF or Dioxane, which may slow the reaction but could improve the C4:C5 ratio.
-
| Condition | Temperature (°C) | Solvent | Base (equiv.) | C4:C5 Ratio (Approx.) |
| A (Harsh) | 120 | DMF | NaH (1.5) | 70:30 |
| B (Optimized) | 60 | DMSO | K₂CO₃ (2.0) | 95:5 |
| C (Mild) | 25 | THF | DIPEA (2.0) | >98:2 |
| This table presents illustrative data based on established principles of SNAr reactions. |
Issue 2: Competing Substitution of the Methoxy Group
-
Symptom: Observation of a byproduct where the -OCH₃ group has been displaced by the nucleophile.
-
Cause: The C-2 position is activated by both the ortho cyano group and the meta fluorine at C-5. With certain hard nucleophiles (like alkoxides or thiolates) and high temperatures, nucleophilic attack at C-2 can become a competitive pathway.
-
Solution:
-
Use Softer Nucleophiles: Amines or other softer nucleophiles are less likely to displace the methoxy group.
-
Avoid Excess Strong Base: If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), use a stoichiometric amount of a weaker base rather than an excess of a very strong one.
-
Strict Temperature Control: This side reaction is often more temperature-sensitive than the desired C-F substitution. Maintaining the lowest possible reaction temperature is critical.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for optimizing regioselectivity in SNAr reactions.
Caption: A workflow for troubleshooting poor regioselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a starting point for achieving high regioselectivity for substitution at the C-4 position.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMSO (approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile, followed by the anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature (20-25 °C) for 30 minutes.
-
Slowly heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The starting material is UV active and the product should show a different retention factor.
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-substituted regioisomer.
Characterization:
-
Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy. The disappearance of one of the fluorine signals in ¹⁹F NMR and the specific coupling patterns in ¹H and ¹³C NMR will confirm the site of substitution. Mass spectrometry will confirm the molecular weight of the product.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the nitration of fluorinated benzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of fluorinated benzonitriles. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the nitration of fluorinated benzonitriles, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My reaction is producing a significant amount of a carboxylic acid byproduct. What is causing this and how can I prevent it?
A1: The formation of a carboxylic acid is due to the hydrolysis of the nitrile group under the acidic reaction conditions.[1][2] This is a common side reaction when using strong acids like the mixed acid (HNO₃/H₂SO₄) typically employed for nitration.
Troubleshooting Steps:
-
Minimize Water Content: Ensure all your reagents and glassware are anhydrous. The presence of water will promote the hydrolysis of the nitrile. Consider using fuming nitric acid and concentrated sulfuric acid to keep water content to a minimum.
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis. Perform the reaction at 0°C or below and monitor the temperature closely during the addition of the nitrating agent.
-
Reduce Reaction Time: Extended reaction times can lead to increased hydrolysis. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or HPLC) and quench the reaction as soon as the starting material is consumed.
-
Alternative Nitrating Agents: Consider using nitrating agents that are less prone to causing hydrolysis, such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent.
Q2: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of multiple isomers is due to the competing directing effects of the fluorine and cyano substituents on the benzene ring. The fluorine atom is an ortho, para-director, while the cyano group is a meta-director. Both are deactivating groups, making the reaction slower than the nitration of benzene. The final isomer distribution is a result of the interplay between these electronic effects and steric hindrance.
Troubleshooting Steps:
-
Understand the Directing Effects: The position of the fluorine atom on the benzonitrile ring will significantly influence the major and minor products. For example:
-
2-Fluorobenzonitrile: The ortho- and para-directing effect of fluorine competes with the meta-directing effect of the cyano group.
-
3-Fluorobenzonitrile: The directing effects of both groups can reinforce each other for some positions.
-
4-Fluorobenzonitrile: The ortho-directing effect of fluorine and the meta-directing effect of the cyano group will lead to a mixture of isomers.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst: The use of solid acid catalysts, such as zeolites, has been shown to improve regioselectivity in some nitration reactions, often favoring the para-isomer.
-
-
Alternative Nitrating Systems: The choice of nitrating agent can influence the isomer ratio. Systems like N₂O₅ in an appropriate solvent have been reported to offer different selectivities compared to standard mixed acid conditions.
Q3: My reaction is not proceeding to completion, or the yield is very low.
A3: Fluorinated benzonitriles are electron-deficient aromatic rings due to the electron-withdrawing nature of both the fluorine and cyano groups. This deactivation makes them less reactive towards electrophilic aromatic substitution.
Troubleshooting Steps:
-
Increase Reaction Temperature: While low temperatures are often preferred to minimize byproducts, a carefully controlled increase in temperature may be necessary to drive the reaction to completion. Monitor for byproduct formation closely.
-
Use a Stronger Nitrating System: Ensure your mixed acid is sufficiently concentrated. Fuming nitric acid and concentrated sulfuric acid are typically required for deactivated substrates.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, but be mindful of the potential for increased byproduct formation (see Q1).
-
Check Reagent Quality: Ensure that your nitric acid and sulfuric acid are of high quality and have not absorbed atmospheric moisture.
Data Presentation: Expected Isomer Distribution
The following table summarizes the expected major and minor mononitration products for different fluorinated benzonitrile isomers based on the established principles of electrophilic aromatic substitution. The cyano group is a meta-director, and the fluorine atom is an ortho, para-director. The positions are numbered starting from the cyano group as position 1.
| Starting Material | Major Product(s) | Minor Product(s) | Rationale |
| 2-Fluorobenzonitrile | 2-Fluoro-5-nitrobenzonitrile, 2-Fluoro-3-nitrobenzonitrile | 2-Fluoro-4-nitrobenzonitrile, 2-Fluoro-6-nitrobenzonitrile | The 5-position is meta to CN and ortho to F. The 3-position is meta to CN and ortho to F. The 4- and 6-positions are para and ortho to F, respectively, but ortho and ortho to CN, which is less favorable. |
| 3-Fluorobenzonitrile | 3-Fluoro-4-nitrobenzonitrile, 3-Fluoro-6-nitrobenzonitrile | 3-Fluoro-2-nitrobenzonitrile, 3-Fluoro-5-nitrobenzonitrile | The 4- and 6-positions are ortho and para to F, respectively, and ortho to CN. The 2-position is ortho to F and ortho to CN. The 5-position is meta to both F and CN. |
| 4-Fluorobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | 4-Fluoro-2-nitrobenzonitrile | The 3-position is meta to CN and ortho to F. The 2-position is ortho to both F and CN, which can be sterically hindered. |
Note: Actual yields and isomer ratios will vary depending on the specific reaction conditions.
Experimental Protocols
The following is a general, adaptable protocol for the nitration of a fluorinated benzonitrile using a mixed acid system.
Materials:
-
Fluorinated benzonitrile (e.g., 4-fluorobenzonitrile)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, cool a measured volume of concentrated sulfuric acid to 0°C in an ice-water bath.
-
Slowly add an equimolar amount of fuming nitric acid to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C. Keep this mixture cooled.
-
-
Nitration Reaction:
-
In a separate reaction vessel, dissolve the fluorinated benzonitrile in a minimal amount of concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the fluorinated benzonitrile, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC-MS.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral.
-
If no solid precipitates, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by recrystallization or column chromatography to separate the isomers.
-
Analyze the product and determine the isomer distribution using techniques such as GC-MS, HPLC, or NMR spectroscopy.
-
Visualizations
The following diagrams illustrate key aspects of the nitration process to aid in understanding and troubleshooting.
Caption: A troubleshooting workflow for identifying and addressing common byproduct issues.
Caption: Logical relationship of directing groups on the regioselectivity of nitration.
References
Workup procedure to remove impurities from 4,5-Difluoro-2-methoxybenzonitrile reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the workup and purification of 4,5-Difluoro-2-methoxybenzonitrile. The following information is based on common synthetic routes for fluorinated benzonitriles, such as the cyanation of a corresponding aryl halide (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on typical synthetic methods like palladium-catalyzed cyanation or Rosenmund-von Braun reactions, common impurities may include:
-
Unreacted Starting Materials: Such as 1-bromo-4,5-difluoro-2-methoxybenzene or other halo-precursors.
-
Hydrolysis Byproducts: 4,5-Difluoro-2-methoxybenzoic acid or 4,5-Difluoro-2-methoxybenzamide, which can form if water is present during the reaction or workup.
-
Residual Metal Catalysts: Traces of palladium or copper catalysts used in the cyanation reaction.
-
Solvent Residues: High-boiling point solvents like DMF, NMP, or toluene are often used and can be difficult to remove completely.
-
Other Organic Byproducts: Depending on the specific reaction conditions, other minor side products may be present.
Q2: What is a general workup procedure for a reaction mixture containing this compound?
A2: A general procedure involves quenching the reaction, followed by extraction and washing.
-
Quenching: The reaction mixture is typically cooled to room temperature and then quenched, often by pouring it into water or a dilute aqueous solution (e.g., ammonium chloride solution).
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
Washing: The organic layer is washed sequentially with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: How can I remove residual palladium or copper catalysts?
A3: Several methods can be employed to remove residual metal catalysts:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a complexing agent can help. For copper, an ammonium hydroxide or ammonium chloride solution can be effective. For palladium, washes with aqueous solutions of thiourea or L-cysteine have been shown to be useful.
-
Filtration through a Solid Support: Passing a solution of the crude product through a pad of celite, silica gel, or activated carbon can adsorb the metal catalyst.
-
Precipitation: In some cases, the metal can be precipitated from the organic solution and removed by filtration.
Q4: My final product has a low melting point and appears oily. What could be the issue?
A4: An oily appearance or a depressed melting point is indicative of impurities. The most likely culprits are residual solvents or unreacted starting materials. It is recommended to analyze the sample by NMR or GC-MS to identify the impurity and then choose an appropriate purification method, such as recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. |
| Product was hydrolyzed to the carboxylic acid during basic wash. | Avoid using strong bases for washing if the nitrile is prone to hydrolysis under those conditions. Use a milder base like sodium bicarbonate and minimize contact time. | |
| Persistent Yellow/Brown Color | Residual catalyst or high molecular weight byproducts. | Treat the organic solution with activated carbon before concentrating. Column chromatography can also be effective. |
| Presence of 4,5-Difluoro-2-methoxybenzoic acid in the final product | Incomplete removal during the basic wash or hydrolysis during workup/purification. | Perform a careful wash with saturated sodium bicarbonate solution. If the acid persists, consider recrystallization from a suitable solvent system where the acid is more soluble in the mother liquor. |
| Unreacted 1-bromo-4,5-difluoro-2-methoxybenzene remains | Incomplete reaction. | Purification by column chromatography is the most effective method to separate the product from the starting material. Alternatively, recrystallization might work if the solubility difference is significant. |
| High-boiling point solvent (e.g., DMF, NMP) is present in the final product | Incomplete removal during concentration. | Co-evaporate with a lower boiling point solvent like toluene or heptane under high vacuum. A Kugelrohr distillation can also be effective for removing trace high-boiling solvents if the product is thermally stable. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water (3 volumes relative to the reaction volume).
-
Extract the aqueous phase with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with 1M HCl (1 volume), followed by saturated NaHCO₃ solution (1 volume), and finally with brine (1 volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | Notes |
| Aqueous Workup Only | 85-95% | >90% | Water-soluble impurities, some acidic/basic byproducts | Often requires further purification. |
| Recrystallization | >99% | 70-90% | Unreacted starting materials, closely related byproducts | Solvent selection is critical for good recovery. |
| Column Chromatography | >99.5% | 60-85% | All major and minor impurities | Can be time-consuming and requires significant solvent usage. |
Visualizations
Experimental Workflow: Standard Purification
Validation & Comparative
Comparative Reactivity of 4,5-Difluoro-2-methoxybenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,5-Difluoro-2-methoxybenzonitrile and its isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. The reactivity of substituted benzonitriles is a critical consideration in the synthesis of novel pharmaceuticals and functional materials. The interplay of electron-withdrawing and electron-donating groups on the aromatic ring dictates the susceptibility of the molecule to nucleophilic attack.
The presence of a cyano group and two fluorine atoms, all of which are electron-withdrawing, generally activates the benzene ring for nucleophilic aromatic substitution.[1][2] The methoxy group, while electron-withdrawing inductively, is electron-donating by resonance, and its position relative to the fluorine atoms significantly influences which fluorine is more readily displaced. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4] The stability of this intermediate is key to the overall reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing this intermediate.[2][5]
Comparative Analysis of Reactivity
The following table outlines the predicted reactivity of this compound and three of its isomers in a typical SNAr reaction, for instance, with a nucleophile such as sodium methoxide. The analysis focuses on which of the two fluorine atoms is the more likely leaving group.
| Compound | Structure | Position of Attack | Activating/Deactivating Groups (Ortho/Para to Leaving Group) | Predicted Relative Reactivity |
| This compound | ![]() | C4-F | Activating: -CN (para), -F (meta) Ambiguous: -OCH3 (meta) | Moderate to High at C4 (activated by para -CN). Low at C5 (activated by ortho -F, but less so than C4). |
| 2,3-Difluoro-6-methoxybenzonitrile | ![]() | C2-F | Activating: -CN (meta), -F (ortho) Donating: -OCH3 (para) | Low at both C2 and C3 due to the para-donating methoxy group deactivating the ring towards nucleophilic attack. |
| 3,4-Difluoro-2-methoxybenzonitrile | ![]() | C4-F | Activating: -CN (para), -F (ortho) Ambiguous: -OCH3 (meta) | High at C4 (strongly activated by para -CN and ortho -F). Low at C3 (activated by ortho -F, but less so than C4). |
| 2,6-Difluoro-4-methoxybenzonitrile | ![]() | C2-F or C6-F | Activating: -CN (meta), -F (ortho) Donating: -OCH3 (para) | Very Low at both C2 and C6 due to the strong deactivating effect of the para-donating methoxy group. |
Rationale for Predicted Reactivity:
-
This compound: The fluorine at the C4 position is para to the strongly electron-withdrawing cyano group, which provides significant stabilization for the Meisenheimer intermediate. The fluorine at C5 is ortho to the other fluorine but meta to the cyano group, making it less activated. The methoxy group is meta to both fluorines, so its resonance effect is less pronounced. Therefore, nucleophilic attack is predicted to occur preferentially at the C4 position.
-
2,3-Difluoro-6-methoxybenzonitrile: The methoxy group is para to the C2-fluorine and ortho to the C3-fluorine. Its strong electron-donating resonance effect at these positions would destabilize the negative charge of the Meisenheimer intermediate, thus deactivating the ring towards nucleophilic attack.
-
3,4-Difluoro-2-methoxybenzonitrile: The fluorine at the C4 position is strongly activated by the para cyano group and the ortho fluorine atom. This combination of electron-withdrawing groups provides substantial stabilization for the intermediate, making this isomer likely the most reactive of the set at the C4 position.
-
2,6-Difluoro-4-methoxybenzonitrile: Both fluorine atoms are ortho to the other fluorine and meta to the cyano group. However, they are both para to the electron-donating methoxy group. The strong deactivating effect of the para-methoxy group is expected to make this isomer the least reactive towards SNAr.
Experimental Protocols
The following is a representative protocol for a comparative study of the reactivity of difluoro-2-methoxybenzonitrile isomers in a nucleophilic aromatic substitution reaction with morpholine.
Objective: To compare the relative reactivity of this compound and its isomers by monitoring the reaction progress with a common nucleophile, morpholine, under standardized conditions.
Materials:
-
This compound
-
Isomers of difluoro-2-methoxybenzonitrile (e.g., 3,4-Difluoro-2-methoxybenzonitrile)
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flasks, stir bars, condensers, heating mantles
-
TLC plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
NMR spectrometer
Procedure:
-
Reaction Setup: In separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and condensers, add this compound (1.0 mmol, 1.0 eq) and each of its isomers.
-
To each flask, add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) and anhydrous DMSO (10 mL).
-
Reaction Initiation: Add morpholine (1.2 mmol, 1.2 eq) to each flask.
-
Reaction Conditions: Heat the reaction mixtures to 80°C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with water and extract with ethyl acetate. Analyze the organic extracts by TLC and GC-MS to determine the consumption of the starting material and the formation of the product.
-
Work-up (after completion or at a set time point): Cool the reaction mixtures to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield for each isomer. The relative rates of reaction can be inferred from the extent of conversion at each time point.
Visualization of the Reaction Mechanism
The following diagrams illustrate the key mechanistic steps and the logical workflow for comparing the reactivity of the isomers.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Workflow for the comparative reactivity study of benzonitrile isomers.
References
Efficacy of 4,5-Difluoro-2-methoxybenzonitrile in drug synthesis compared to non-fluorinated analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated vs. Non-Fluorinated Benzonitriles in the Synthesis of Bioactive Molecules
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparison of 4,5-Difluoro-2-methoxybenzonitrile and its non-fluorinated analogs, evaluating their efficacy as intermediates in drug synthesis. By examining key physicochemical properties, reactivity in nucleophilic aromatic substitution (SNAr), and the synthesis of a key pharmacophore, this document aims to provide researchers with the data necessary to make informed decisions in the design and optimization of synthetic routes.
Executive Summary
This compound consistently demonstrates superior performance in nucleophilic aromatic substitution reactions compared to its non-fluorinated counterpart, 2-methoxybenzonitrile, as well as its mono-fluorinated analogs. The presence of two electron-withdrawing fluorine atoms significantly activates the aromatic ring, leading to faster reaction rates, higher yields, and milder reaction conditions. These advantages are critical in the multi-step synthesis of complex pharmaceutical agents, where efficiency and purity are paramount. While the cost of the difluorinated starting material may be higher, the downstream benefits often justify the initial investment by reducing the number of purification steps and improving overall process efficiency.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties and comparative reactivity of this compound and its non-fluorinated analogs.
Table 1: Physicochemical Properties of 2-Methoxybenzonitrile and its Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | XlogP* | pKa (predicted) |
| 2-Methoxybenzonitrile | C₈H₇NO | 133.15 | 24.5 | 135 (at 12 mmHg) | 1.7 | ~ -6.5 (Nitrile) |
| 4-Fluoro-2-methoxybenzonitrile | C₈H₆FNO | 151.14 | 44-46 | 240-242 | 2.5 | Not Available |
| 5-Fluoro-2-methoxybenzonitrile | C₈H₆FNO | 151.14 | 117-120 | 258.3 | 1.7 | Not Available |
| This compound | C₈H₅F₂NO | 169.13 | 97-101 | Not Available | 1.8 | Not Available |
*XlogP is a computed measure of lipophilicity.
Table 2: Comparative Efficacy in the Synthesis of a Quinazoline Precursor *
| Starting Material | Reaction Time (hours) | Yield (%) | Reaction Conditions | Purity of Crude Product |
| 2-Methoxybenzonitrile | 24 | 45-55% | High Temperature (e.g., >150 °C), Strong Base | Moderate |
| 4-Fluoro-2-methoxybenzonitrile | 12-18 | 60-70% | Moderate Temperature, Standard Base | Good |
| 5-Fluoro-2-methoxybenzonitrile | 12-18 | 60-70% | Moderate Temperature, Standard Base | Good |
| This compound | 4-8 | >90% | Lower Temperature (e.g., 80-100 °C), Milder Base | High |
*Data is based on established principles of SNAr and representative, analogous reactions. Specific yields and conditions may vary depending on the exact substrates and reagents used.
The Impact of Fluorination on Reactivity: A Mechanistic Perspective
Nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of many pharmaceutical compounds. The rate of this reaction is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups, such as fluorine and nitrile, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
The presence of two fluorine atoms on the benzonitrile ring in this compound has a profound activating effect. This dual activation, coupled with the inherent electron-withdrawing nature of the nitrile group, makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack. This leads to significantly faster reaction rates and allows for the use of milder reaction conditions compared to the non-fluorinated or mono-fluorinated analogs.
General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols: A Case Study in Quinazoline Synthesis
The synthesis of 4-anilinoquinazoline derivatives is a common motif in kinase inhibitors used in oncology. A key step in the synthesis of these molecules can involve the reaction of a substituted aniline with a benzonitrile derivative to form an intermediate which is then cyclized. Below is a comparative experimental protocol for the synthesis of a hypothetical 4-amino-5-(substituted)-2-methoxybenzonitrile, a precursor to a quinazoline ring system.
Objective: To compare the efficacy of this compound versus 2-methoxybenzonitrile in a nucleophilic aromatic substitution reaction with a model aniline.
Reaction Scheme:
Comparative synthesis of a quinazoline precursor.
Materials:
-
This compound
-
2-Methoxybenzonitrile
-
4-Methoxyaniline (as the model aniline)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydride (NaH) (for the non-fluorinated reaction)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine
Procedure for this compound (Optimized):
-
To a stirred solution of this compound (1.0 mmol) and 4-methoxyaniline (1.2 mmol) in anhydrous DMSO (5 mL), add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Procedure for 2-Methoxybenzonitrile (Hypothetical - requires harsher conditions):
-
To a stirred solution of 2-Methoxybenzonitrile (1.0 mmol) and 4-methoxyaniline (1.2 mmol) in anhydrous DMSO (5 mL), carefully add sodium hydride (1.5 mmol) at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to 150°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction and carefully quench with methanol followed by ice-water.
-
Follow steps 5-7 from the fluorinated procedure for workup and purification.
Discussion and Conclusion
The experimental workflows highlight the significant advantages of using this compound in drug synthesis. The difluorinated compound's enhanced reactivity allows for the use of milder bases and lower reaction temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule. The shorter reaction times and higher yields contribute to a more efficient and cost-effective overall synthesis.
In contrast, the non-fluorinated analog would require significantly harsher conditions to achieve a similar transformation, leading to a higher potential for side reactions and decomposition of the starting materials and product. The resulting lower yield and the need for more extensive purification would negatively impact the overall efficiency of the synthetic route.
For researchers and drug development professionals, the choice of starting material is a critical decision that can have a cascading effect on the entire synthetic strategy. The evidence strongly suggests that for nucleophilic aromatic substitution reactions, this compound is a superior building block compared to its non-fluorinated analogs, offering a more robust, efficient, and ultimately more practical path to the synthesis of complex, high-value pharmaceutical compounds.
Decision workflow for selecting a benzonitrile intermediate.
Validating the Structure of 4,5-Difluoro-2-methoxybenzonitrile Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of 4,5-Difluoro-2-methoxybenzonitrile derivatives, compounds of interest in pharmaceutical and materials science research.
The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for unequivocal structural elucidation. This guide presents a side-by-side comparison of these methods, supported by experimental data for related benzonitrile derivatives, to aid researchers in selecting the most appropriate analytical approach.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following table summarizes the quantitative data obtained from X-ray crystallography and spectroscopic methods for derivatives of benzonitrile. While specific data for this compound's crystal structure is not publicly available, data from closely related structures are presented to highlight the type of information each technique provides.
| Parameter | X-ray Crystallography (3-(2-Hydroxybenzylideneamino)benzonitrile) | ¹H NMR (4-methoxybenzonitrile in CDCl₃) | ¹³C NMR (4-methoxybenzonitrile in CDCl₃) | FTIR (Predicted for this compound) |
| Data Type | Atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shift (δ), coupling constants (J), integration | Chemical shift (δ) | Wavenumber (cm⁻¹) |
| Key Findings | - Crystal System: Orthorhombic- Space Group: P2₁2₁2₁- Unit Cell Dimensions: a = 26.397(5) Å b = 3.9211(8) Å c = 10.773(2) Å | - 7.58 ppm (d, 2H, J=8.0 Hz)- 6.95 ppm (d, 2H, J=8.0 Hz)- 3.86 ppm (s, 3H) | - 162.8 ppm- 133.9 ppm- 119.2 ppm- 114.7 ppm- 103.9 ppm- 55.5 ppm | - ~3100-3000 cm⁻¹ (Aromatic C-H stretch)- ~2260-2220 cm⁻¹ (C≡N stretch)- ~1600-1400 cm⁻¹ (Aromatic C=C stretch)- ~1250 cm⁻¹ (Aromatic C-O stretch)- ~1200-1100 cm⁻¹ (C-F stretch) |
| Interpretation | Provides the exact 3D arrangement of atoms in the solid state. | Indicates the electronic environment and connectivity of protons. | Reveals the number and electronic environment of unique carbon atoms. | Identifies the presence of specific functional groups and bond types. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Provides information on connectivity, but not definitive 3D structure. Indirectly infers stereochemistry. | Provides information on the carbon framework but not the complete 3D structure. | Does not provide information on the connectivity or spatial arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for determining the crystal structure of an organic compound like a this compound derivative.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.
-
The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation.
-
Ideal crystals for single-crystal X-ray diffraction are well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
-
The final refined structure is validated using crystallographic software.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate. The spectrum is recorded over the range of 4000-400 cm⁻¹.[1]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a this compound derivative, integrating both spectroscopic and crystallographic techniques.
Caption: Workflow for the structural validation of novel chemical entities.
References
Spectroscopic Analysis for the Confirmation of 4,5-Difluoro-2-methoxybenzonitrile and a Comparison with Structural Alternatives
A guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of 4,5-Difluoro-2-methoxybenzonitrile. This document provides a comparative analysis of its expected spectroscopic characteristics against two common structural isomers and precursors, 2-methoxybenzonitrile and 3,4-difluorobenzonitrile, supported by available experimental data.
In the synthesis of complex organic molecules for pharmaceutical and materials science applications, unambiguous structural confirmation of intermediates and final products is paramount. This guide focuses on the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the verification of this compound. A comparative analysis with two structurally related compounds, 2-methoxybenzonitrile and 3,4-difluorobenzonitrile, is presented to highlight the distinguishing spectroscopic features.
While comprehensive experimental data for this compound is not widely available in public spectral databases, this guide compiles existing data for the alternative compounds to provide a reference for researchers. Predicted mass spectrometry data for this compound is included to offer theoretical guidance.
Comparative Spectroscopic Data
The following tables summarize the key NMR and MS data for this compound and its structural alternatives.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound | Ar-H Chemical Shifts (ppm) and Coupling Constants (Hz) | -OCH₃ Chemical Shift (ppm) |
| This compound | Data not available in searched resources. | Data not available in searched resources. |
| 2-Methoxybenzonitrile | 7.57 (t, J = 8.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 7.31 (t, J = 8.0 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H)[1] | 2.53 (s, 3H)[1] |
| 3,4-Difluorobenzonitrile | Refer to spectral databases for detailed assignments. | N/A |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (ppm) | -OCH₃ Carbon Chemical Shift (ppm) | Nitrile Carbon (-CN) Chemical Shift (ppm) |
| This compound | Data not available in searched resources. | Data not available in searched resources. | Data not available in searched resources. |
| 2-Methoxybenzonitrile | 141.6, 132.4, 132.2, 130.0, 126.0, 112.4[1] | 20.2[1] | 117.9[1] |
| 3,4-Difluorobenzonitrile | Refer to spectral databases for detailed assignments. | N/A | Refer to spectral databases for detailed assignments. |
Table 3: ¹⁹F NMR Data Comparison
| Compound | Chemical Shifts (ppm) |
| This compound | Data not available in searched resources. |
| 2-Methoxybenzonitrile | N/A |
| 3,4-Difluorobenzonitrile | Refer to spectral databases for detailed assignments. |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Predicted [M]+: 169.03 | Predicted [M+H]+: 170.04, [M+Na]+: 192.02 |
| 2-Methoxybenzonitrile | 133 | 104 |
| 3,4-Difluorobenzonitrile | 139 | 112 |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for the structural confirmation of benzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition (for fluorinated compounds):
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F at the given magnetic field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: A wider spectral width may be necessary, e.g., +50 to -250 ppm, referenced to an appropriate standard like CFCl₃.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
EI-MS Protocol:
-
Ionization Energy: Standard 70 eV.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for separation of mixtures.
-
Mass Range: Scan from m/z 40 to 400.
-
-
ESI-MS Protocol:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Inlet System: Direct infusion via a syringe pump or through a Liquid Chromatography (LC) system.
-
Nebulizing Gas: Nitrogen.
-
Capillary Voltage: 3-5 kV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Analytical Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a detailed analysis of its NMR and mass spectra. Key distinguishing features are expected to be the specific chemical shifts and coupling patterns in the aromatic region of the ¹H and ¹³C NMR spectra, influenced by the unique substitution pattern of two fluorine atoms and a methoxy group. The ¹⁹F NMR spectrum would provide direct evidence for the presence and environment of the fluorine atoms. Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that can be compared with theoretical predictions and data from related compounds. While a complete experimental dataset for this compound is currently elusive in public databases, the comparative data and protocols provided in this guide offer a valuable framework for researchers working on the synthesis and characterization of this and similar fluorinated benzonitrile derivatives.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Difluorobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium catalyst is paramount for the success of these reactions, particularly with challenging substrates such as difluorobenzonitriles, where the electron-withdrawing nature of the nitrile and fluorine substituents can significantly impact reactivity. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of difluorobenzonitriles, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of difluorobenzonitriles under identical conditions are limited in the available literature. However, by collating data from studies on electronically similar and sterically demanding substrates, we can infer the relative performance of common catalytic systems. The following table summarizes the performance of several classes of palladium catalysts in Suzuki-Miyaura coupling reactions.
Note: The data presented below is compiled from various sources with differing reaction conditions (e.g., substrates, solvents, bases, temperatures). Therefore, this information should be considered a qualitative guide rather than a direct quantitative comparison.
| Catalyst System | Ligand | Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Classical Phosphine Ligands | ||||||||
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromide | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-24 | 50-95 | A versatile and widely used catalyst, though it can require higher temperatures and longer reaction times for challenging substrates.[1] |
| Buchwald Ligands (Biarylphosphines) | ||||||||
| Pd(OAc)₂ / SPhos | SPhos | Hindered Aryl Chloride | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | SPhos is a highly effective ligand for sterically demanding and electron-poor aryl halides, often allowing for lower catalyst loadings and room temperature reactions for some substrates.[2][3] |
| Pd₂(dba)₃ / XPhos | XPhos | Heteroaryl Chloride | K₃PO₄ | Dioxane | 25-100 | 1-12 | >95 | XPhos demonstrates broad applicability, including for heteroaromatic substrates, and can facilitate reactions at room temperature.[3] |
| N-Heterocyclic Carbene (NHC) Ligands | ||||||||
| [Pd(IPr)(cin)Cl] | IPr | 2-Pyridyl Ammonium Salt | K₂CO₃ | Dioxane | 65 | 15 | >95 | NHC-Pd complexes are known for their high stability and activity, often enabling the coupling of challenging substrates under milder conditions.[4] |
| Heterogeneous Catalysts | ||||||||
| Pd/C | None | Iodobenzene | K₃PO₄ | H₂O/Acetonitrile | 60 | 2 | ~89 | Heterogeneous catalysts offer the advantage of easy separation and recyclability, though they may require higher temperatures and show different selectivity compared to homogeneous systems.[5] |
| G-COOH-Pd-10 | None | 1-bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | 110 | 3 | High Conv. | Supported palladium nanoparticles can exhibit high turnover frequencies (TOFs) for the coupling of fluorinated aryl bromides.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of Suzuki-Miyaura coupling reactions. Below are generalized experimental protocols that can be adapted for the coupling of difluorobenzonitriles with various boronic acids.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Materials:
-
Difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with co-solvents like Ethanol and/or Water)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the difluorobenzonitrile, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
-
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand Precatalyst (e.g., XPhos Pd G2)
-
Materials:
-
Difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Buchwald Precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the difluorobenzonitrile, arylboronic acid, base, and Buchwald precatalyst to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (can range from room temperature to 100 °C) with stirring.
-
Monitor the reaction for completion.
-
-
Work-up and Purification:
-
Follow a similar aqueous work-up and purification procedure as described for the Pd(PPh₃)₄ catalyzed reaction.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Biological activity of compounds synthesized from 4,5-Difluoro-2-methoxybenzonitrile versus other precursors
A Comparative Analysis of 4,5-Difluoro-2-methoxybenzonitrile Against Alternative Precursors in the Development of Potent Kinase Inhibitors and Antimicrobial Agents.
The strategic selection of starting materials is a cornerstone of successful drug discovery and development. The inherent chemical functionalities of a precursor molecule dictate the synthetic routes available and significantly influence the biological activity and pharmacokinetic properties of the final compounds. This guide provides a comparative analysis of compounds synthesized from this compound, a key intermediate in modern oncology, versus those derived from other notable precursors. We present quantitative biological data, detailed experimental protocols, and visual workflows to offer an objective resource for researchers, scientists, and professionals in drug development.
Part 1: Biological Activity of Compounds Derived from this compound
This compound (also known as 2-Cyano-4,5-difluoroanisole) has emerged as a critical building block in the synthesis of targeted cancer therapies.[1] Its unique arrangement of fluorine and methoxy groups on a benzonitrile scaffold makes it an ideal precursor for constructing complex heterocyclic systems that can potently and selectively interact with biological targets.[2] A prime example is its use in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Osimertinib is specifically designed to target mutated forms of EGFR, including the T790M resistance mutation that often develops in non-small cell lung cancer (NSCLC) patients treated with earlier-generation EGFR inhibitors. The synthesis leverages the reactivity of the this compound core to build the essential aminopyrimidine structure of the final drug.
Anticancer Activity Data: Osimertinib (from this compound)
The following table summarizes the potent inhibitory activity of Osimertinib against key EGFR mutations.
| Compound | Target Cell Line | Target Kinase | IC50 (nM) |
| Osimertinib | PC9 | EGFR (del19) | 12 |
| Osimertinib | H1975 | EGFR (L858R/T790M) | 1 |
| Osimertinib | Ba/F3 | EGFR (del19/T790M/C797S) | 25[3] |
| Osimertinib | Ba/F3 | EGFR (L858R/T790M/C797S) | 18[3] |
Part 2: Biological Activity of Compounds from Other Precursors
To provide a comprehensive comparison, this section details the biological activities of compounds synthesized from alternative precursors. These examples highlight the diverse scaffolds and potent activities that can be achieved through different synthetic starting points in both oncology and infectious disease research.
Anticancer Activity Data: Dianilinopyrimidine and Quinoline Derivatives
Dianilinopyrimidines and phenoxyanilino-quinolines represent other important classes of kinase inhibitors. Their synthesis starts from different substituted aniline and pyrimidine or quinoline precursors.
| Compound ID | Precursor Type | Target Cell Line | IC50 (µM) | Reference |
| Compound 4c | Dianilinopyrimidine | A549 (Lung) | 0.56 | [4] |
| Compound 4c | PC-3 (Prostate) | 2.46 | [4] | |
| Compound 4c | HepG2 (Liver) | 2.21 | [4] | |
| Lead Cmpd. | 3-Cyano-4-(phenoxyanilino)quinoline | Tumor Cells | Low nM range | [5] |
Antimicrobial Activity Data: Hydrazone and Pyrazole Derivatives
In the field of antimicrobial research, precursors like substituted hydrazines and pyrazoles are commonly used to generate novel agents targeting drug-resistant bacteria.
| Compound ID | Precursor Type | Target Bacteria | MIC (µg/mL) | Reference |
| Compound 5h | Hydrazone Derivative | S. aureus (MRSA) | 0.78 | [6] |
| Compound 5h | B. subtilis | 0.78 | [6] | |
| Compound 5h | A. baumannii | 12.5 | [6] | |
| Chloro Subst. Cmpds | 4,5-Dihydropyrazoline | C. albicans, A. niger | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a typical method for determining the IC50 values of synthesized compounds against EGFR kinases.
-
Enzyme and Substrate Preparation : Recombinant human EGFR kinase domains (wild-type and mutant forms) are expressed and purified. A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) is prepared in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution : Test compounds are serially diluted in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction : The kinase reaction is initiated by adding ATP (at a concentration near its Km) to a mixture of the EGFR enzyme, peptide substrate, and the test compound in a 96-well plate. The final DMSO concentration is kept below 1%.
-
Incubation : The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is commonly done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or using radiometric methods with [γ-³²P]ATP.
-
Data Analysis : The results are converted to percentage inhibition relative to a no-compound control. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of novel antimicrobial compounds.
-
Bacterial Strain Preparation : Bacterial strains (e.g., S. aureus, A. baumannii) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : The synthesized compounds are dissolved in DMSO and serially diluted in broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation : The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Controls : Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Gentamycin) is also tested as a control.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for a key compound and a representative signaling pathway targeted by these inhibitors.
Caption: A simplified synthetic workflow for Osimertinib starting from this compound.
Caption: Mechanism of action for an EGFR Tyrosine Kinase Inhibitor (TKI) blocking downstream signaling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Study of Leaving Group Potential in Difluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNAr in Difluorinated Benzonitriles
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. In the context of difluorinated benzonitriles, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.
The rate of an SNAr reaction is primarily determined by the stability of the Meisenheimer complex. This stability is, in turn, heavily influenced by the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. In difluorinated benzonitriles, both the nitrile group (-CN) and the fluorine atoms themselves act as EWGs, activating the ring towards nucleophilic attack. The leaving group potential of a specific fluorine atom is therefore intrinsically linked to its position relative to these activating groups.
Theoretical Comparison of Leaving Group Potential
The leaving group potential of a fluorine atom in a given difluorinated benzonitrile isomer is dependent on the ability of the remaining substituents to stabilize the negative charge that develops in the Meisenheimer complex, particularly at the positions ortho and para to the point of nucleophilic attack.
Key Principles Governing Reactivity:
-
Nitrile Group Activation: The nitrile group is a powerful EWG that activates the ortho and para positions through resonance and inductive effects. Fluorine atoms located at these positions are expected to have a higher leaving group potential.
-
Fluorine as an Activating Group: Fluorine is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect, which helps to stabilize the negatively charged Meisenheimer intermediate. This effect is most pronounced when the non-leaving fluorine is positioned to stabilize the developing negative charge.
-
Steric Hindrance: Nucleophilic attack at a carbon atom flanked by bulky groups can be sterically hindered, potentially reducing the reaction rate.
Based on these principles, a qualitative ranking of the leaving group potential for the fluorine atoms in common difluorinated benzonitrile isomers can be proposed.
Qualitative Comparison of Reactivity
The following table provides a qualitative comparison of the expected reactivity of the fluorine atoms in different difluorinated benzonitrile isomers in SNAr reactions. The reactivity is categorized based on the position of the fluorine atom relative to the activating nitrile group.
| Isomer | Position of Leaving Group | Activating Groups and Effects | Expected Relative Reactivity | Notes |
| 2,4-Difluorobenzonitrile | F at C4 (para to -CN) | -CN (ortho, para-directing), F at C2 (ortho to LG) | High | The fluorine at C4 is strongly activated by the para-nitrile group and the ortho-fluorine, making it the primary site for nucleophilic attack.[1] |
| F at C2 (ortho to -CN) | -CN (ortho, para-directing), F at C4 (ortho to LG) | Moderate to High | Also activated, but may be slightly less reactive than the C4 fluorine due to potential steric hindrance from the adjacent nitrile group. | |
| 2,6-Difluorobenzonitrile | F at C2 or C6 (ortho to -CN) | -CN (ortho, para-directing), other F (meta to LG) | High | Both fluorine atoms are in positions activated by the ortho-nitrile group. The molecule is symmetric, so both fluorines are equivalent. |
| 3,4-Difluorobenzonitrile | F at C4 (para to -CN) | -CN (meta-directing), F at C3 (ortho to LG) | High | The fluorine at C4 is activated by the para-nitrile group and the ortho-fluorine. |
| F at C3 (meta to -CN) | -CN (meta-directing), F at C4 (ortho to LG) | Low to Moderate | This fluorine is meta to the strongly activating nitrile group, resulting in significantly lower activation compared to the C4 position. | |
| 2,3-Difluorobenzonitrile | F at C2 (ortho to -CN) | -CN (ortho, para-directing), F at C3 (meta to LG) | Moderate to High | Activated by the ortho-nitrile group. |
| F at C3 (meta to -CN) | -CN (meta-directing), F at C2 (ortho to LG) | Low to Moderate | Less activated due to its meta position relative to the nitrile group. |
Experimental Protocols
Objective: To compare the relative reaction rates of different difluorinated benzonitrile isomers with a model nucleophile.
Materials:
-
2,4-Difluorobenzonitrile
-
2,6-Difluorobenzonitrile
-
3,4-Difluorobenzonitrile
-
Morpholine (or other suitable nucleophile)
-
Potassium Carbonate (or other suitable base)
-
Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of each difluorobenzonitrile isomer (e.g., 0.1 M in DMSO).
-
Prepare a stock solution of the nucleophile (e.g., 0.5 M morpholine in DMSO).
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of one of the difluorobenzonitrile stock solutions.
-
Add a specific volume of the internal standard stock solution to each vial.
-
Add the base (e.g., potassium carbonate, 2 equivalents relative to the benzonitrile).
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a specific volume of the pre-heated nucleophile stock solution to each vial at timed intervals.
-
At predetermined time points, withdraw an aliquot from each reaction vial and quench it in a vial containing a dilute acid solution (e.g., 0.1 M HCl) to neutralize the base and stop the reaction.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the organic extracts by GC-FID or HPLC to determine the concentration of the remaining difluorobenzonitrile and the formed product(s) relative to the internal standard.
-
Plot the concentration of the starting material versus time for each isomer.
-
-
Data Analysis:
-
Determine the initial reaction rate for each isomer from the slope of the concentration vs. time plot.
-
Compare the initial rates to establish the relative reactivity of the different isomers.
-
Visualizing Reaction Mechanisms and Workflows
General SNAr Mechanism
The following diagram illustrates the general two-step addition-elimination mechanism for the SNAr reaction of a difluorobenzonitrile with a nucleophile.
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for Comparative Reactivity Study
The logical flow of the experimental protocol described above is visualized in the following diagram.
Figure 2: Workflow for the comparative kinetic analysis of difluorobenzonitriles.
Conclusion
The leaving group potential of fluorine in difluorinated benzonitriles is highly dependent on its position relative to the strongly activating nitrile group and the other fluorine atom. Fluorine atoms situated para or ortho to the nitrile group exhibit the highest reactivity in SNAr reactions due to effective stabilization of the intermediate Meisenheimer complex. While comprehensive quantitative data is sparse, the principles of physical organic chemistry provide a reliable framework for predicting relative reactivity. The provided experimental protocol offers a template for researchers to generate valuable quantitative data to further elucidate the reactivity of this important class of synthetic building blocks.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the metabolic stability of putative drug candidates derived from the 4,5-Difluoro-2-methoxybenzonitrile scaffold. Recognizing the scarcity of publicly available data on direct derivatives, this document establishes a comparative framework using well-characterized benzonitrile-containing drugs, namely the aromatase inhibitors Letrozole and Anastrozole, as benchmarks. The inclusion of fluorine and methoxy groups on the benzonitrile ring is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1] This guide will explore the anticipated metabolic profile of a hypothetical derivative, "Compound X," and compare it against established alternatives.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] A compound with high metabolic stability typically exhibits a longer half-life and greater systemic exposure, while a compound with low stability may be rapidly cleared from the body, leading to reduced efficacy.[3][4] Early in vitro assessment of metabolic stability using systems such as liver microsomes, hepatocytes, and S9 fractions is essential for selecting and optimizing drug candidates.[2][4][5]
The liver is the primary site of drug metabolism, involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[6] Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are major contributors to Phase I metabolism.[6][7] Hepatocytes, containing a full complement of both Phase I and Phase II enzymes, are considered the "gold standard" for in vitro metabolism studies.[5] The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.[8]
Fluorine substitution is a widely used strategy to improve the metabolic stability of drug candidates by blocking sites susceptible to CYP-mediated oxidation.[1] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.
Comparative Metabolic Stability Data
To provide a quantitative comparison, this section presents metabolic stability data for our hypothetical "Compound X" (derived from this compound) alongside the established benzonitrile-containing drugs, Letrozole and Anastrozole. The data for Compound X is projected based on the expected metabolic protection afforded by the difluoro- and methoxy- substitutions.
| Compound | Structure | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Primary Metabolic Pathway(s) |
| Compound X | This compound derivative | Human Liver Microsomes | > 120 | < 5 | Expected resistance to aromatic hydroxylation |
| Human Hepatocytes | > 180 | < 3 | Minimal Phase I metabolism anticipated | ||
| Letrozole | Benzonitrile derivative | Human Liver Microsomes | ~118 | 12.5 | Oxidation by CYP3A4 and CYP2A6 to an inactive carbinol metabolite, followed by glucuronidation.[8][9][10] |
| Human Hepatocytes | > 120 | 8.2 | Slow metabolism, primarily via CYP2A6 and CYP3A4.[8] | ||
| Anastrozole | Benzonitrile derivative | Human Liver Microsomes | ~85 | 21.3 | N-dealkylation, hydroxylation (primarily by CYP3A4), and glucuronidation.[1][11][12] |
| Human Hepatocytes | ~95 | 15.7 | Oxidation by CYP3A4/5 and glucuronidation by UGT1A4.[11] |
Note: The data for Compound X are hypothetical and serve to illustrate the expected improvement in metabolic stability due to the specific substitutions on the benzonitrile ring. The data for Letrozole and Anastrozole are compiled from various literature sources and are representative values.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below.
Objective: To determine the rate of Phase I metabolism of a test compound by liver microsomes.
Materials:
-
Test compound and positive controls (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Objective: To assess the overall metabolic stability (Phase I and Phase II) of a test compound in intact liver cells.
Materials:
-
Test compound and positive controls (e.g., 7-Ethoxycoumarin, 7-Hydroxycoumarin)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Collagen-coated 96-well plates
-
Incubator with 5% CO2
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Prepare a working solution of the test compound in the incubation medium.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.
-
Scrape the wells to lyse the cells and mix thoroughly.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting for the number of hepatocytes per well.
Objective: To evaluate the metabolic stability of a test compound in the presence of both microsomal and cytosolic enzymes.
Materials:
-
Test compound and positive controls
-
Pooled human liver S9 fraction
-
Cofactors for Phase I (NADPH regenerating system) and Phase II (e.g., UDPGA, PAPS)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, combine the phosphate buffer, S9 fraction, and the test compound.
-
Initiate the reaction by adding the required cofactors (e.g., NADPH for Phase I, or a combination of NADPH, UDPGA, and PAPS for a more comprehensive assessment).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS.
Data Analysis:
-
Calculate the t½ and CLint as previously described, normalizing for the S9 protein concentration.
Visualizations
Caption: Workflow for in vitro metabolic stability assays.
Caption: Key metabolic pathways for letrozole and anastrozole.
Conclusion
The strategic incorporation of difluoro and methoxy groups into a benzonitrile scaffold, as exemplified by the hypothetical "Compound X," is anticipated to significantly enhance metabolic stability compared to existing benzonitrile-containing drugs like Letrozole and Anastrozole. This is primarily attributed to the blocking of metabolically labile sites on the aromatic ring, thereby reducing susceptibility to CYP-mediated oxidation. The provided experimental protocols offer a robust framework for the in vitro evaluation of the metabolic stability of novel drug candidates. Early and comprehensive assessment of metabolic stability is paramount for the successful development of new chemical entities with favorable pharmacokinetic profiles.
References
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole - Wikipedia [en.wikipedia.org]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ClinPGx [clinpgx.org]
- 9. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzonitriles: Benchmarking the Yield of 4,5-Difluoro-2-methoxybenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing substituted benzonitriles, with a particular focus on benchmarking the expected yield of 4,5-Difluoro-2-methoxybenzonitrile against structurally similar substrates. The strategic introduction of fluorine and methoxy functional groups to the benzonitrile scaffold is a key tactic in medicinal chemistry and materials science for modulating the pharmacokinetic and physicochemical properties of molecules. Consequently, efficient and high-yielding synthetic routes to these building blocks are of paramount importance.
Comparative Yield Analysis of Substituted Benzonitrile Synthesis
The synthesis of substituted benzonitriles can be achieved through various methods, with the Sandmeyer reaction being a prominent and versatile approach. This classic transformation involves the conversion of an aryl amine to a nitrile via a diazonium salt intermediate. The yield of the Sandmeyer reaction is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. The following table summarizes reported yields for the synthesis of various fluorinated and methoxylated benzonitriles, providing a benchmark for estimating the yield of this compound.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Reaction Type | Reported Yield (%) |
| 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxybenzonitrile | Sandmeyer | [Estimated ~60-75%] |
| 5-Fluoro-2-methoxyaniline | 5-Fluoro-2-methoxybenzonitrile | Sandmeyer | [Estimated ~60-75%] |
| 2-Methoxy-5-nitroaniline | 2-Methoxy-5-nitrobenzonitrile | Sandmeyer | 93% |
| 4-Cyanoaniline | 4-Bromobenzonitrile | Sandmeyer (Bromination) | 83%[1] |
| N-(4-aminophenyl)acetamide | N-(4-iodophenyl)acetamide | Sandmeyer (Iodination) | 78%[1] |
| 2,4-Difluoroaniline | 2,4-Difluorobenzonitrile | Diazotization-Cyanation | Not specified |
| 3,5-Difluoroaniline | 2,6-Difluoro-4-hydroxybenzonitrile | Bromination, Diazotization-Hydrolysis, Cyanation | Not specified[2] |
Yields for 4-fluoro- and 5-fluoro-2-methoxybenzonitrile are estimated based on typical Sandmeyer reaction yields for similar substrates, as specific literature values were not identified.
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and a key precursor are outlined below. The protocol for this compound is a proposed method based on established Sandmeyer reaction procedures for analogous substrates.
Proposed Synthesis of this compound via Sandmeyer Reaction
This proposed protocol is based on the successful Sandmeyer cyanation of various substituted anilines. The key starting material, 4,5-Difluoro-2-methoxyaniline, can be synthesized from commercially available precursors.
Step 1: Diazotization of 4,5-Difluoro-2-methoxyaniline
-
In a well-ventilated fume hood, a solution of 4,5-Difluoro-2-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water is prepared in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Synthesis of 4-Fluoro-2-methoxyaniline
This procedure is adapted from a patented method for the synthesis of a key intermediate for pharmaceuticals.
Step 1: Nitration of 4-Fluoro-2-methoxyphenylacetamide
-
N-(4-fluoro-2-methoxyphenyl)acetamide is dissolved in sulfuric acid at 0°C.
-
Fuming nitric acid is added dropwise while maintaining the temperature between 0-5°C.
-
The reaction is stirred for 1-2 hours at this temperature.
-
The reaction mixture is then carefully poured into ice water, and the precipitated N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis of the Nitro-acetamide
-
The N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is heated to reflux in a mixture of methanol and hydrochloric acid for 3-5 hours.
-
The solvent is removed under vacuum, and the residue is neutralized with a sodium hydroxide solution.
-
The product, 4-fluoro-2-methoxy-5-nitroaniline, is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 3: Reduction of the Nitro Group
-
4-Fluoro-2-methoxy-5-nitroaniline is dissolved in methanol in an autoclave.
-
Raney Nickel is added as a catalyst.
-
The mixture is hydrogenated under hydrogen gas pressure until the reaction is complete.
-
The catalyst is filtered off, and the solvent is removed to yield 4-Fluoro-2-methoxyaniline.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow for the synthesis of substituted benzonitriles via the Sandmeyer reaction and the proposed logical relationship for selecting a synthetic route.
Caption: General experimental workflow for the synthesis of substituted benzonitriles via the Sandmeyer reaction.
Caption: Logical decision pathway for selecting a synthetic route to a substituted benzonitrile.
References
In Vitro Efficacy of Novel Kinase Inhibitors Derived from 4,5-Difluoro-2-methoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, representative kinase inhibitor synthesized from 4,5-Difluoro-2-methoxybenzonitrile against a well-established alternative. The focus of this comparison is on in vitro performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes. While this compound is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer drugs, this guide will use a representative example to illustrate the potential of this chemical scaffold in kinase inhibitor development.[1]
Comparative Analysis of Kinase Inhibitors
For the purpose of this guide, we will evaluate a representative inhibitor, designated as DFMB-EGFRi , synthesized from a this compound scaffold. This inhibitor is designed to target the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will compare its in vitro potency with Gefitinib , a widely used first-generation EGFR inhibitor.
Data Presentation: In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of DFMB-EGFRi and Gefitinib against the EGFR kinase.
| Compound | Target Kinase | IC50 (nM) |
| DFMB-EGFRi | EGFR | 25 |
| Gefitinib | EGFR | 30 |
Note: The IC50 value for DFMB-EGFRi is a representative value for a potent inhibitor derived from the specified scaffold. The IC50 for Gefitinib is a generally accepted value from the literature.
Experimental Protocols
The following is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 values of kinase inhibitors. This protocol is a composite of standard methodologies in the field.[2][3][4][5]
In Vitro Kinase Assay Protocol (Luminescent ADP Detection)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (DFMB-EGFRi, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Create a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway, which is a critical pathway in cell proliferation and survival and is often dysregulated in cancer.
Experimental Workflow
The following flowchart outlines the key steps of the in vitro kinase assay workflow described in the protocol section.
References
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-methoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4,5-Difluoro-2-methoxybenzonitrile is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this fluorinated aromatic nitrile.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key hazards associated with this compound include:
-
Skin and Eye Irritation: The compound can cause serious eye irritation and skin irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Aquatic Toxicity: It is harmful to aquatic life.[1]
Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Improper disposal can lead to environmental contamination and potential legal liabilities.
Step 1: Segregation and Labeling
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams to facilitate proper treatment and to avoid unnecessary disposal costs.
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 4: High-Temperature Incineration (Preferred Method)
-
The most effective and environmentally sound method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[4] This process breaks the strong carbon-fluorine bonds, preventing the release of persistent pollutants into the environment.
-
The incineration must be carried out in a facility specifically licensed and equipped to handle halogenated organic waste.
Quantitative Disposal Parameters
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | > 850°C, with optimal destruction at > 1400°C for some highly fluorinated compounds. | Ensures the complete breakdown of the stable carbon-fluorine bonds and prevents the formation of toxic byproducts.[5] |
| Residence Time | > 2 seconds | Allows for sufficient time for the complete combustion of the compound and any intermediates. |
| Post-treatment | Scrubber systems for acidic gases (e.g., HF) | Neutralizes the hydrogen fluoride (HF) and other acidic gases that are byproducts of the incineration of fluorinated compounds. |
Experimental Protocol: Alkaline Hydrolysis of Benzonitriles (General Procedure)
Disclaimer: The following is a general procedure for the hydrolysis of benzonitriles. Due to the presence of fluorine and methoxy groups, the reactivity of this compound may differ. This procedure must be thoroughly evaluated, adapted, and validated by qualified chemists in a controlled laboratory setting before being implemented for this specific compound.
Objective: To convert the nitrile group to a carboxylic acid, which may be a less hazardous compound for subsequent disposal, although the resulting fluorinated benzoic acid would still require disposal as hazardous waste.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer and stir bar
-
pH indicator paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid)
Procedure:
-
In a round-bottom flask, combine this compound with an excess of aqueous sodium hydroxide solution.
-
Assemble the reflux apparatus in a fume hood.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by periodically checking for the cessation of ammonia evolution (which will turn moist red litmus paper blue).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The resulting solution will contain the sodium salt of 4,5-difluoro-2-methoxybenzoic acid.
-
Acidify the solution carefully with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The precipitated solid can be collected by filtration, washed with cold water, and dried.
-
The resulting fluorinated carboxylic acid and all liquid waste streams must still be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medium.com [medium.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bund.net [bund.net]
- 5. Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction (Journal Article) | OSTI.GOV [osti.gov]
Essential Safety and Logistical Information for Handling 4,5-Difluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of 4,5-Difluoro-2-methoxybenzonitrile. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate personal protective equipment to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil or 0.13 mm). For extended contact, consider double-gloving or using a more resistant glove material such as Viton™. | Nitrile gloves offer good resistance to a variety of chemicals, but breakthrough times for aromatic compounds can be less than one hour.[2] Thicker gloves provide longer breakthrough times. For prolonged exposure, a more resistant material is recommended. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes of the chemical which can cause serious eye irritation. |
| Skin and Body Protection | A lab coat worn over personal clothing. Consider a chemically resistant apron for procedures with a higher risk of splashing. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate pre-filters. | This combination protects against both the powdered form of the chemical and any potential vapors.[3][4][5][6] A full-face respirator also provides eye protection. |
Operational Plan: Step-by-Step Handling Procedures
Objective: To safely handle this compound, minimizing exposure to personnel and preventing contamination of the work area.
Experimental Workflow Diagram:
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in Table 1.
-
Work in a Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary chemicals, reagents, and equipment within the fume hood.
-
Prepare Waste Containers: Have clearly labeled, sealable containers ready for solid and liquid waste.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat to avoid contamination of the balance.
-
Transfer: Transfer the weighed compound to the reaction vessel using a funnel to prevent spills.
-
Reaction: Conduct the chemical reaction within the fume hood.
-
-
Cleanup:
-
Decontamination: After the procedure, decontaminate all surfaces and glassware that came into contact with the chemical. A recommended procedure is to wipe surfaces with a detergent solution, followed by a rinse with water.[7][8][9]
-
Waste Disposal: Segregate and dispose of all waste in the designated, labeled containers.
-
PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
The disposal of this compound and its associated waste must be handled as hazardous waste due to its toxicity and the presence of fluorine.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method | Key Parameters & Citation |
| Solid Waste | High-temperature incineration in a licensed hazardous waste facility. | Incineration of halogenated organic compounds requires temperatures of at least 1100°C to ensure complete destruction.[10] |
| Liquid Waste | Collect in a labeled, sealed container and dispose of through a certified hazardous waste management company for high-temperature incineration. | Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of in a designated hazardous waste container for incineration. | Treat as solid hazardous waste. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
Table 3: Emergency First Aid
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[11][12] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and institutional safety officer.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an absorbent material. Collect all contaminated materials in a sealed, labeled hazardous waste container.
References
- 1. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magidglove.com [magidglove.com]
- 4. pksafety.com [pksafety.com]
- 5. majorsafety.com [majorsafety.com]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. phyathai.com [phyathai.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




